molecular formula C13H9ClN2O B12112142 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine CAS No. 69657-64-3

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Numéro de catalogue: B12112142
Numéro CAS: 69657-64-3
Poids moléculaire: 244.67 g/mol
Clé InChI: XVCHBGBTMDMWAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine is a chemical scaffold of high interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 2-substituted benzoxazoles, which are known to exhibit a wide spectrum of biological activities. Researchers can investigate this compound primarily in two key areas. First, studies on closely related benzoxazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. The proposed mechanism of action for this effect is the inhibition of the bacterial enzyme DNA gyrase, an essential and bacteria-specific target responsible for controlling DNA topology . Second, structural analogs, specifically those with an amine substituent on the benzoxazole ring, have shown significant promise in neuroprotective research. For instance, in vitro models of Alzheimer's disease have indicated that such compounds can protect neuronal cells from β-amyloid-induced toxicity. The mechanism is thought to involve the modulation of key cell signaling pathways, including Akt/GSK-3β/NF-κB, leading to reduced tau protein hyperphosphorylation and decreased expression of proteins associated with apoptosis and disease progression . This makes 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine a valuable precursor or candidate for developing novel therapeutic agents targeting neurodegenerative diseases and antibiotic-resistant infections. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

69657-64-3

Formule moléculaire

C13H9ClN2O

Poids moléculaire

244.67 g/mol

Nom IUPAC

2-(4-chlorophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2

Clé InChI

XVCHBGBTMDMWAI-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Cl

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical guide for the synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine, a key intermediate in pharmaceutical research. The synthesis commences with the readily available starting material, 2-amino-5-nitrophenol. The process involves a two-step sequence: the initial formation of the benzoxazole ring system via condensation with 4-chlorobenzoyl chloride, followed by the selective reduction of the nitro group to the corresponding amine. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical aspects of reaction optimization, purification, and characterization. Furthermore, safety considerations for handling the involved reagents are outlined to ensure a secure and efficient laboratory workflow.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2-substituted benzoxazoles, in particular, serve as versatile scaffolds for the development of novel therapeutic agents.[3]

The target molecule, 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine, incorporates the benzoxazole core functionalized with a 4-chlorophenyl group at the 2-position and an amine group at the 6-position. This specific combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide outlines a reliable and scalable two-step synthesis of this important intermediate starting from 2-amino-5-nitrophenol.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine from 2-amino-5-nitrophenol is achieved through a logical and efficient two-step process.

Step 1: Benzoxazole Ring Formation. The initial step involves the condensation of 2-amino-5-nitrophenol with 4-chlorobenzoyl chloride. This reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

Step 2: Reduction of the Nitro Group. The second step focuses on the selective reduction of the nitro group on the benzoxazole ring to the desired primary amine. This transformation is a crucial step in many organic syntheses, particularly in the pharmaceutical industry.[4]

The overall synthetic pathway is depicted below:

Synthetic Pathway Start 2-Amino-5-nitrophenol Intermediate 2-(4-Chlorophenyl)-6-nitrobenzo[d]oxazole Start->Intermediate 4-Chlorobenzoyl Chloride, Pyridine, Heat Product 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine Intermediate->Product SnCl2·2H2O, Ethanol, Reflux

Figure 1: Overall synthetic scheme for the preparation of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light. 1H and 13C NMR spectra can be recorded on a standard NMR spectrometer.[5]

Step 1: Synthesis of 2-(4-Chlorophenyl)-6-nitrobenzo[d]oxazole

This step involves the condensation of 2-amino-5-nitrophenol with 4-chlorobenzoyl chloride to form the benzoxazole ring.

Reaction Mechanism: The reaction begins with the nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of hydrogen chloride. The resulting N-acylated intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon. Finally, a dehydration step yields the stable benzoxazole ring system.

Benzoxazole Formation cluster_0 Acylation cluster_1 Cyclization & Dehydration A 2-Amino-5-nitrophenol C N-(2-hydroxy-4-nitrophenyl)-4-chlorobenzamide A->C + B 4-Chlorobenzoyl Chloride B->C D Intramolecular Attack C->D E Dehydration D->E F 2-(4-Chlorophenyl)-6-nitrobenzo[d]oxazole E->F

Figure 2: Mechanistic overview of benzoxazole ring formation.

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide.[6]

  • To this solution, add 4-chlorobenzoyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 1: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
2-Amino-5-nitrophenol154.121.0 eq(Calculated)
4-Chlorobenzoyl Chloride175.011.1 eq(Calculated)
Pyridine--(Sufficient Volume)
Step 2: Synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

This step involves the reduction of the nitro group of 2-(4-chlorophenyl)-6-nitrobenzo[d]oxazole to the corresponding amine.

Choice of Reducing Agent:

The reduction of a nitro group to a primary amine is a well-established transformation in organic synthesis.[4] Several methods are available, including catalytic hydrogenation and the use of metal-based reducing agents.[7][8] For this synthesis, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and effective choice that is less likely to affect other functional groups present in the molecule.[9]

Reaction Mechanism:

The reduction of the nitro group with SnCl₂ in an acidic medium is believed to proceed through a series of single electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. This ultimately leads to the formation of the amine and tin(IV) species.

Experimental Procedure:

  • In a round-bottom flask, suspend 2-(4-chlorophenyl)-6-nitrobenzo[d]oxazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 2: Reagent Quantities for Step 2

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
2-(4-Chlorophenyl)-6-nitrobenzo[d]oxazole274.661.0 eq(Calculated)
Tin(II) Chloride Dihydrate225.633.0 - 5.0 eq(Calculated)
Ethanol--(Sufficient Volume)

Characterization of the Final Product

The structure and purity of the synthesized 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine should be confirmed by various analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoxazole and the 4-chlorophenyl rings, as well as a signal for the amine protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the final product.[10]

  • Elemental Analysis: Elemental analysis can be used to determine the elemental composition of the synthesized compound.[11][12]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • 2-Amino-5-nitrophenol: This compound is an irritant. Avoid contact with skin and eyes.[13]

  • 4-Chlorobenzoyl Chloride: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

  • Pyridine: Pyridine is a flammable and toxic liquid. Use it in a fume hood.

  • Tin(II) Chloride Dihydrate: While less hazardous than other reagents, it is still advisable to handle it with care.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[15] Work in a well-ventilated area, preferably a fume hood.[16] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if necessary.[17]

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine from 2-amino-5-nitrophenol. The described two-step procedure is efficient and utilizes readily available starting materials and reagents. By following the detailed experimental protocols and adhering to the outlined safety precautions, researchers and drug development professionals can successfully synthesize this valuable intermediate for their ongoing research endeavors. The versatility of the benzoxazole scaffold ensures that this synthetic route will continue to be relevant in the quest for novel therapeutic agents.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (n.d.).
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an - Semantic Scholar. (2019, January 4).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • 2-Amino-4-chloro-6-nitrophenol - AK Scientific, Inc. (n.d.).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • 5 - SAFETY DATA SHEET. (2025, September 24).
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. (2013, October 14).
  • Synthesis of benzoxazolones from nitroarenes or aryl halides - PubMed. (2010, February 19).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
  • 2-(2-Chlorophenyl)benzo d oxazol-6-amine 1134316-96-3. (n.d.).
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents. (n.d.).
  • CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents. (n.d.).
  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido - ACG Publications. (2011, June 20).
  • CN112778141A - Preparation method of 2-amino-5-nitrophenol - Google Patents. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (2019, November 19).
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - MDPI. (2020, August 19).
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem. (n.d.).
  • US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents. (n.d.).
  • Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. - CNR-IRIS. (n.d.).
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC. (2024, September 12).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-aryl-6-aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, the 2-aryl-6-aminobenzoxazole scaffold has garnered significant attention due to its potential in the development of novel therapeutics. The precise and unambiguous structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these complex organic molecules in solution.[1]

This technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of 2-aryl-6-aminobenzoxazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of spectral data but a deeper understanding of the underlying principles and practical insights into spectral interpretation and data acquisition.

Core Principles of NMR Analysis for 2-aryl-6-aminobenzoxazoles

The structural framework of a 2-aryl-6-aminobenzoxazole dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts in the NMR spectrum. The general structure and numbering scheme are illustrated below.

Figure 1: General structure and numbering of the 2-aryl-6-aminobenzoxazole scaffold.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information regarding the number of different types of protons and their neighboring environments. Key features to consider are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Aromatic Region (δ 6.5 - 8.5 ppm)

The protons on the benzoxazole ring system and the 2-aryl substituent typically resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic rings.[1]

  • Benzoxazole Protons (H-4, H-5, H-7): The positions of these protons are significantly influenced by the electron-donating amino group at C-6. The amino group generally causes an upfield shift (to lower ppm values) of the ortho (H-5 and H-7) and para (no para proton in this case) protons compared to an unsubstituted benzoxazole.

  • Aryl Protons: The chemical shifts and splitting patterns of the protons on the 2-aryl ring depend on its substitution pattern. Protons ortho to the benzoxazole ring are often shifted downfield due to the anisotropic effect of the heterocyclic system.

Amino Group Protons (-NH₂)

The protons of the 6-amino group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these protons are often readily observed.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing valuable structural information.

Benzoxazole Core Carbons
  • C-2: This carbon, being attached to both nitrogen and oxygen and part of a C=N bond, is significantly deshielded and appears far downfield, typically in the range of δ 160-165 ppm.

  • C-3a and C-7a: These are the bridgehead carbons where the oxazole and benzene rings are fused. Their chemical shifts are influenced by the heteroatoms and the aromatic system.

  • C-4, C-5, C-6, C-7: These aromatic carbons resonate in the typical range of δ 100-150 ppm. The C-6 carbon, directly attached to the amino group, will be shifted upfield due to the electron-donating effect of the nitrogen.

Aryl Group Carbons

The chemical shifts of the carbons in the 2-aryl substituent will follow standard trends for substituted aromatic rings.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a standardized workflow.

G cluster_workflow Standard NMR Workflow prep Sample Preparation acq Data Acquisition prep->acq Dissolve in Deuterated Solvent proc Data Processing acq->proc Fourier Transform, Phasing, Baseline Correction interp Spectral Interpretation proc->interp Assign Signals, Analyze Couplings

Figure 2: A standardized workflow for NMR-based structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d₆ is often a good choice for 2-aryl-6-aminobenzoxazoles as it can solubilize a wide range of organic compounds and allows for the observation of exchangeable protons like those of the amino group.[2]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Data Acquisition
  • Spectrometer: NMR spectra are typically recorded on spectrometers with field strengths of 300, 400, 500 MHz or higher for ¹H nuclei.

  • ¹H NMR: A standard single-pulse experiment is usually sufficient.

  • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

  • 2D NMR: For unequivocal assignments, a suite of 2D NMR experiments is highly recommended.

Detailed Spectral Analysis of 2-aryl-6-aminobenzoxazoles

The following tables provide typical chemical shift ranges for the protons and carbons in a 2-aryl-6-aminobenzoxazole scaffold. These values are based on data from analogous structures and general principles of NMR spectroscopy.

¹H NMR Spectral Data
Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotes
H-47.0 - 7.5d or ddThe exact shift and coupling depend on the nature of the 2-aryl group.
H-56.6 - 7.0d or ddShifted upfield due to the ortho amino group.
H-76.8 - 7.2dAlso shifted upfield by the para amino group.
-NH₂5.0 - 6.0br sChemical shift is solvent and concentration-dependent.
Aryl-H7.2 - 8.2mThe pattern depends on the substitution of the aryl ring.

Table 1: Representative ¹H NMR chemical shift ranges for 2-aryl-6-aminobenzoxazoles.

¹³C NMR Spectral Data
CarbonTypical Chemical Shift (δ, ppm)Notes
C-2160 - 165Deshielded due to attachment to two heteroatoms and a double bond.
C-3a140 - 145Bridgehead carbon.
C-4110 - 120
C-5100 - 110Shielded by the ortho amino group.
C-6145 - 155Deshielded due to direct attachment to nitrogen.
C-795 - 105Shielded by the para amino group.
C-7a148 - 152Bridgehead carbon.
Aryl-C120 - 140Dependent on the aryl ring's substituents.
Aryl-C (ipso)125 - 135Carbon of the aryl ring attached to C-2.

Table 2: Representative ¹³C NMR chemical shift ranges for 2-aryl-6-aminobenzoxazoles.

The Role of 2D NMR in Unambiguous Structure Elucidation

For complex molecules like 2-aryl-6-aminobenzoxazoles, 1D NMR spectra can sometimes be ambiguous due to overlapping signals. 2D NMR techniques are invaluable for making definitive assignments.

G cluster_2dnmr 2D NMR Techniques for Structural Elucidation cluster_info COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) info_cosy Identifies protons that are coupled to each other (typically through 2-3 bonds). COSY->info_cosy HMBC HMBC (¹H-¹³C Long-Range Correlation) info_hsqc Correlates protons directly to the carbons they are attached to. HSQC->info_hsqc NOESY NOESY (Through-Space ¹H-¹H Correlation) info_hmbc Shows correlations between protons and carbons that are 2-4 bonds away. HMBC->info_hmbc info_noesy Reveals protons that are close to each other in space, regardless of bonding. NOESY->info_noesy

Figure 3: Key 2D NMR experiments and their applications in structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For a 2-aryl-6-aminobenzoxazole, it would show correlations between adjacent protons on the benzoxazole and aryl rings, helping to trace the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is instrumental in connecting different fragments of the molecule and assigning quaternary carbons (carbons with no attached protons). For example, the protons on the 2-aryl ring will show HMBC correlations to C-2 of the benzoxazole core, confirming the connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It can be used to determine the relative stereochemistry and conformation of the molecule.

Case Study: Hypothetical NMR Analysis of 6-Amino-2-phenylbenzoxazole

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.95 (m, 2H, H-2', H-6')

  • δ 7.50 (m, 3H, H-3', H-4', H-5')

  • δ 7.15 (d, J = 8.4 Hz, 1H, H-4)

  • δ 6.95 (d, J = 2.0 Hz, 1H, H-7)

  • δ 6.70 (dd, J = 8.4, 2.0 Hz, 1H, H-5)

  • δ 5.50 (s, 2H, -NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 163.5 (C-2)

  • δ 150.0 (C-7a)

  • δ 148.5 (C-6)

  • δ 142.0 (C-3a)

  • δ 131.0 (C-4')

  • δ 129.5 (C-3', C-5')

  • δ 127.0 (C-1')

  • δ 126.5 (C-2', C-6')

  • δ 115.0 (C-4)

  • δ 112.0 (C-5)

  • δ 98.0 (C-7)

2D NMR Analysis:

  • COSY: Correlations would be expected between H-4 and H-5, and among the protons of the phenyl ring (H-2'/H-3', H-3'/H-4', etc.).

  • HSQC: Would confirm the direct attachment of each proton to its corresponding carbon (e.g., H-4 to C-4).

  • HMBC: Key correlations would include:

    • H-2'/H-6' to C-2

    • H-4 to C-3a, C-5, C-7a

    • H-7 to C-5, C-6, C-7a

Conclusion

The structural elucidation of 2-aryl-6-aminobenzoxazoles is a critical step in their development as potential therapeutic agents. A combination of 1D (¹H and ¹³C) and 2D NMR spectroscopy provides an unparalleled level of detail for confirming the molecular structure. A thorough understanding of the influence of the substituent pattern on the chemical shifts, coupled with the application of appropriate 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals. This in-depth structural analysis is the bedrock upon which further medicinal chemistry and drug development efforts are built.

References

  • Gomha, S. M., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Available at: [Link]

Sources

Foreword: Decoding the Vibrational Signature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of the Benzoxazole Ring System

The benzoxazole ring system, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a vast array of compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] For the researcher engaged in the synthesis, development, and quality control of these vital compounds, the ability to rapidly and accurately confirm their molecular structure is paramount.

Infrared (IR) spectroscopy provides a powerful, non-destructive technique for elucidating molecular structure by probing the vibrational modes of chemical bonds.[4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide serves as a detailed technical resource for scientists and drug development professionals, offering an in-depth exploration of the infrared spectral characteristics of the benzoxazole core. Moving beyond a simple recitation of frequency ranges, we will delve into the causality behind spectral features, the influence of substituents, and the practical application of this technique in a laboratory setting.

The Fundamental Language of Molecular Vibrations

At its core, IR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy states. These vibrations are specific to the types of bonds present (e.g., C=N, C-O, C-H) and their local chemical environment. The primary vibrational modes relevant to the benzoxazole system are:

  • Stretching (ν): A change in the length of a bond. This can be symmetric or asymmetric.

  • Bending (δ): A change in the angle between two bonds. These can occur in-plane (scissoring, rocking) or out-of-plane (wagging, twisting).

An FTIR (Fourier Transform Infrared) spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹), where the wavenumber is inversely proportional to the wavelength of light. Key regions of the spectrum include the functional group region (4000-1500 cm⁻¹) where most key stretching vibrations appear, and the fingerprint region (<1500 cm⁻¹), which contains a complex pattern of bending vibrations and other stretches that are unique to the overall molecular skeleton.[4]

The Unmistakable Infrared Signature of the Benzoxazole Core

The benzoxazole ring system presents a unique combination of an aromatic benzene ring fused to a five-membered oxazole ring. This structure gives rise to a set of characteristic and diagnostic absorption bands.

Caption: IUPAC numbering of the core benzoxazole ring system.

Aromatic and Heterocyclic Ring Stretching Vibrations (1620-1300 cm⁻¹)

This region is often crowded but contains some of the most diagnostic peaks for the fused ring system.

  • ν(C=N) Imine Stretch: The carbon-nitrogen double bond of the oxazole ring gives rise to a characteristic stretching vibration. This band is typically observed in the range of 1620-1515 cm⁻¹ .[5][6][7][8] Its exact position and intensity can be influenced by conjugation and substitution on the ring. For the parent benzoxazole, this mode has been reported near 1517 cm⁻¹.[5][7]

  • ν(C=C) Aromatic Stretches: The stretching vibrations of the benzene ring typically produce a series of sharp bands between 1610 cm⁻¹ and 1450 cm⁻¹ .[1][4][8] These are good indicators of the presence of the aromatic portion of the molecule.

  • Benzoxazole Ring Skeletal Vibrations: The entire fused ring system undergoes stretching vibrations, which are often coupled. These complex vibrations appear in the range of 1504–1309 cm⁻¹ and contribute to the unique fingerprint of the molecule.[9]

The C-O-C Ether Linkage Vibrations (1270-1050 cm⁻¹)

The vibrations of the aryl-alkyl ether linkage within the oxazole ring are highly characteristic and serve as a crucial diagnostic tool.

  • Asymmetric Stretch ν_as(C-O-C): This mode produces a characteristically strong and intense band , typically found between 1270 cm⁻¹ and 1140 cm⁻¹ .[5][7][10][11] The high intensity is due to the large change in dipole moment during this asymmetric vibration. The presence of this strong absorption is a primary indicator of the oxazole ring's integrity.

  • Symmetric Stretch ν_s(C-O-C): The corresponding symmetric stretch is weaker in intensity and appears at a lower frequency, generally in the range of 1080-1050 cm⁻¹ .[5][7][10][11]

C-H Vibrations and the Fingerprint Region
  • Aromatic ν(C-H) Stretch: The stretching of C-H bonds on the benzene ring consistently appears as a group of weaker bands just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹).[4][11] The presence of absorption in this region, contrasted with the absence of strong bands just below 3000 cm⁻¹, confirms an aromatic system without aliphatic (sp³) C-H bonds.

  • Out-of-Plane Bending δ(C-H): Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The specific pattern and position of these bands can help determine the substitution pattern on the benzene ring. For example, a 1,2-disubstituted (ortho) pattern, as in the parent ring, often shows a strong band around 745-750 cm⁻¹.[8]

  • Planar and Non-Planar Deformations: The region below 1000 cm⁻¹ is rich with complex planar and non-planar deformation modes of the entire ring system, contributing to the unique fingerprint.[9]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3150 - 3050Weak to MediumConfirms the presence of the aromatic ring.
C=N Stretch (Imine)1620 - 1515Medium to StrongKey indicator of the oxazole ring.[5][7]
C=C Aromatic Stretches1610 - 1450Medium, SharpMultiple bands are characteristic of the benzene ring.
Asymmetric C-O-C Stretch1270 - 1140Strong, IntenseHighly diagnostic for the ether linkage in the oxazole ring.[10][11]
Symmetric C-O-C Stretch1080 - 1050Weak to MediumComplements the asymmetric stretch.[5][10]
Aromatic C-H Out-of-Plane Bend900 - 740StrongPosition is indicative of the substitution pattern on the benzene ring.[8]

Table 1: Summary of Characteristic Infrared Absorptions for the Core Benzoxazole Ring System.

The Influence of Substituents: Modulating the Vibrational Frequencies

The true utility of IR spectroscopy comes from understanding how substituents alter the electronic distribution and, consequently, the vibrational frequencies of the core structure. Attaching different functional groups to the benzoxazole ring can shift the positions of the characteristic bands, providing valuable structural information.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to pull electron density away from the ring system. This can strengthen some bonds while weakening others, leading to predictable shifts in absorption frequencies. For example, a nitro group often shifts the C=N and ring stretching vibrations.[2][7][11] Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) push electron density into the ring, causing shifts in the opposite direction.

  • Mass Effects: Heavier atoms (e.g., -Cl, -Br) will lower the frequency of their corresponding stretching vibrations (ν(C-X)) due to their increased mass.

  • Coupling and Overlap: New vibrational modes from the substituent itself (e.g., C=O stretch from an amide, N-H stretch from an amine) will appear in the spectrum. These can sometimes overlap or couple with vibrations from the benzoxazole core.

Substituent Group Characteristic Vibration Typical Wavenumber Range (cm⁻¹) Impact on Benzoxazole Core Bands
Nitro (-NO₂)Asymmetric & Symmetric Stretch1550-1490 & 1390-1340Shifts ring stretching modes due to strong electron-withdrawing nature.[5][7][11]
Halogens (-F, -Cl)Ar-F Stretch, Ar-Cl Stretch1380-1120, 750-740Minimal electronic effect, but adds a characteristic C-X stretch.[1]
Methoxy (-OCH₃)C-H Stretch, C-O Stretch3050-2830, ~1250 & ~1040Electron-donating; may slightly shift ring modes. Adds ether and aliphatic C-H bands.[1]
Amide (-CONH-)N-H Stretch, C=O Stretch3400-3200, 1690-1650Adds strong, characteristic bands for the amide group itself.[1]
Mercapto (-SH)S-H Stretch2610-2550Often weak and can be easily missed.[6]

Table 2: Common Substituents and Their Effect on the IR Spectrum of Benzoxazole Derivatives.

A Validated Experimental Protocol for FTIR Analysis

Obtaining a high-quality, reproducible IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using the KBr (potassium bromide) pellet technique, which is ideal for solid, non-reactive samples.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing & Analysis A 1. Grind Sample ~1-2 mg of benzoxazole derivative B 2. Add KBr ~100-200 mg, spectroscopic grade A->B C 3. Mix & Grind Thoroughly Achieve a fine, homogenous powder B->C D 4. Press Pellet Use hydraulic press (7-10 tons) C->D E Result: Transparent Pellet D->E F 5. Acquire Background Spectrum (Empty sample chamber or pure KBr pellet) E->F Transfer Pellet G 6. Insert Sample Pellet F->G H 7. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) G->H I 8. Automatic Background Subtraction H->I J 9. Baseline Correction (if needed) I->J K 10. Peak Picking & Labeling J->K L 11. Structural Interpretation (Compare to reference tables & databases) K->L

Caption: Standard experimental workflow for obtaining an FTIR spectrum of a solid benzoxazole sample.

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is transparent to infrared radiation in the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that allows for the creation of a clear, non-scattering pellet when properly prepared. This ensures that the observed absorptions are solely from the analyte.

  • Why a Background Scan? The atmosphere contains CO₂ and water vapor, both of which absorb strongly in the infrared region. The background scan measures these atmospheric absorptions, allowing the instrument's software to subtract them from the sample scan, resulting in a clean spectrum of only the compound.

  • Why Multiple Scans? Averaging multiple scans (e.g., 16 or 32) significantly improves the signal-to-noise ratio, making weaker peaks more discernible and improving the overall quality and reliability of the spectrum.

Conclusion: An Indispensable Tool for Structural Verification

Infrared spectroscopy remains a cornerstone technique for the structural elucidation of newly synthesized benzoxazole derivatives. Its speed, simplicity, and the wealth of information contained within a single spectrum make it an invaluable first-pass analytical method. By understanding the characteristic vibrational frequencies of the benzoxazole core—particularly the C=N stretch and the intense asymmetric C-O-C stretch—and by recognizing the predictable shifts induced by various substituents, researchers can confidently confirm the identity and integrity of their target molecules. This guide provides the foundational knowledge and practical framework necessary to leverage the full diagnostic power of IR spectroscopy in the exciting and impactful field of benzoxazole chemistry.

References

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173. [Link]

  • Anto, P. L., Varghese, H. T., Panicker, C. Y., Ertan, T., Yildiz, I., & Arpaci, O. T. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 852-858.
  • Mary, Y. S., Varghese, H. T., Panicker, C. Y., Van Alsenoy, C., & Arpaci, O. T. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1035, 23-34.
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 85. [Link]

  • Syetov, Y. (2021). Vibronic spectrum of 2-(2'-hydroxyphenyl)benzoxazole. Journal of Physics and Electronics.
  • Al-Omar, M. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999. [Link]

  • Mary, Y. S., Varghese, H. T., Panicker, C. Y., Van Alsenoy, C., & Arpaci, O. T. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 434-444.
  • Gallivan, J. B., & Brinen, J. S. (1971). Near Ultra-violet Absorption Spectrum of Crystalline Benzoxazole in Polarized Light. Transactions of the Faraday Society, 67, 2341-2349. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2017). International Journal of Pharmaceutical and Clinical Research, 9(5), 416-422.
  • Bhagyasree, J. B., Mary, Y. S., Varghese, H. T., Panicker, C. Y., Van Alsenoy, C., & Arpaci, O. T. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113.
  • Mary, Y. S., Varghese, H. T., Panicker, C. Y., Ertan, T., Yildiz, I., & Arpaci, O. T. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566-571.
  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ambujakshan, K. R., Varghese, H. T., Panicker, C. Y., Yildiz, I., & Arpaci, O. T. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 633-638.
  • Bhavya Sai, K., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1629-1638.
  • Rimdusit, S., et al. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, and 15N Isotope-Exchanged Monomers. Macromolecules, 50(15), 5759-5767.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. Retrieved February 17, 2026, from [Link]

  • Synthesis and Identification of Some New Derivatives of Benzoxazole Bearing Pyrazole and 1,2,4-Triazine Rings. (2020). ResearchGate. Retrieved February 17, 2026, from [Link]

  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. (2017). JETIR, 4(9). [Link]

  • Benzoxazole. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 17, 2026, from [Link]

Sources

In Silico Prediction of ADMET Properties for Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in silico methodologies for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of benzoxazole derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development who are working with this important class of heterocyclic compounds. By leveraging computational tools, researchers can de-risk and accelerate the development of novel benzoxazole-based therapeutics.

The Significance of Benzoxazoles and Early ADMET Assessment

Benzoxazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a focal point in the search for new drugs.[3][4] The structural similarity of the benzoxazole nucleus to naturally occurring nucleic bases like adenine and guanine is thought to facilitate its interaction with biological macromolecules.[2][4][5]

However, promising biological activity alone does not guarantee a successful drug candidate. A significant number of new chemical entities fail during clinical trials due to unfavorable pharmacokinetic and safety profiles.[6][7] Early and accurate prediction of ADMET properties is therefore crucial to identify and optimize compounds with a higher probability of clinical success, thereby reducing the time and cost associated with drug development.[6][8][9][10] In silico ADMET prediction has become an indispensable tool in modern drug discovery, enabling the rapid screening of large libraries of virtual compounds and guiding the synthesis of only those with the most promising profiles.[8][11]

The In Silico ADMET Prediction Workflow for Benzoxazole Derivatives

The computational prediction of ADMET properties for benzoxazole derivatives follows a structured workflow. This process begins with the generation of high-quality 2D or 3D molecular structures and culminates in a comprehensive ADMET profile that informs subsequent experimental studies.

ADMET_Workflow cluster_input Input Generation cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Making A 2D/3D Structure Generation (e.g., ChemDraw) B Structure Optimization (Energy Minimization) A->B SMILES/SDF C Physicochemical Property Prediction B->C Optimized Structures D Pharmacokinetic (ADME) Model Prediction C->D E Toxicity (Tox) Model Prediction C->E F Data Integration & ADMET Profile Generation D->F E->F G Prioritization of Candidates for Synthesis F->G Comprehensive Profile

Caption: A generalized workflow for the in silico ADMET prediction of benzoxazole derivatives.

Core ADMET Properties and Predictive Models

The ADMET profile of a compound is a multifaceted assessment. For benzoxazole derivatives, key properties and the computational models used to predict them are outlined below.

Absorption

Oral bioavailability is a critical determinant of a drug's therapeutic potential. Key parameters influencing absorption include:

  • Lipophilicity (logP/logD): This property affects a compound's ability to cross cell membranes. An optimal balance is required; if a drug is too hydrophilic, it may not be able to cross lipid bilayers.[12]

  • Aqueous Solubility: Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.

  • Intestinal Absorption (HIA) and Caco-2 Permeability: These models predict the extent to which a compound will be absorbed from the human intestine.[7]

Predictive Models: Quantitative Structure-Property Relationship (QSPR) models are widely used to predict these physicochemical properties based on the chemical structure of a compound.[6][13][14][15]

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the target site and potential off-target effects. Important considerations include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and availability to exert its pharmacological effect.[12]

  • Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[16][17][18]

Predictive Models: Machine learning models, trained on large datasets of experimentally determined PPB and BBB data, are commonly employed.

Metabolism

The metabolic fate of a drug influences its half-life and the potential for drug-drug interactions. Key aspects to consider are:

  • Cytochrome P450 (CYP) Inhibition and Substrate Potential: CYP enzymes are a major family of drug-metabolizing enzymes. Predicting whether a benzoxazole derivative is a substrate or inhibitor of specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing its metabolic stability and potential for drug interactions.[7][17]

  • Metabolite Prediction: Identifying potential metabolites is important for understanding the complete pharmacological and toxicological profile of a compound.

Predictive Models: A variety of in silico tools can predict sites of metabolism and potential metabolites. Some software platforms offer models for specific CYP isoforms.[19]

Excretion

The route and rate of excretion determine the duration of a drug's action. Molecular weight is a key factor, with smaller molecules primarily cleared through the kidneys.[12] Other factors influencing excretion that can be predicted include lipophilicity and pKa.[12]

Predictive Models: QSPR and machine learning models can provide estimates of renal clearance and other excretion-related parameters.

Toxicity

Early identification of potential toxicity is paramount to avoid late-stage failures. Important toxicity endpoints to assess include:

  • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.[20]

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Liver toxicity is a major reason for drug withdrawal.[19]

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

Predictive Models: A range of computational models, from rule-based systems to complex machine learning algorithms, are available to predict these toxicity endpoints.[9][21]

Practical Application: A Step-by-Step In Silico Workflow

The following protocol outlines a typical in silico workflow for predicting the ADMET properties of a novel series of benzoxazole derivatives.

Experimental Protocol: In Silico ADMET Profiling of Benzoxazole Derivatives

  • 2D Structure Preparation:

    • Draw the 2D structures of the benzoxazole derivatives using chemical drawing software (e.g., ChemDraw).

    • Save the structures in a suitable format, such as SMILES or SDF.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D models.

    • Perform energy minimization to obtain geometrically optimized structures. This step is crucial for many predictive models.

  • Selection of In Silico Tools:

    • Choose a suitable software platform or web server for ADMET prediction. Several commercial and free tools are available.[19][22][23]

    • For this example, we will consider a hypothetical workflow using a platform that integrates multiple predictive models.

  • Property Prediction:

    • Import the optimized structures into the chosen software.

    • Run the prediction modules for the desired ADMET properties (as detailed in Section 3).

  • Data Analysis and Visualization:

    • Compile the predicted ADMET data into a structured table for easy comparison across the series of derivatives.

    • Utilize visualization tools to identify structure-activity relationships (SAR) and structure-property relationships (SPR).

Protocol_Workflow cluster_prep Structure Preparation cluster_predict Prediction cluster_analyze Analysis A Draw 2D Structures (SMILES/SDF) B Generate & Optimize 3D Structures A->B C Import Structures into ADMET Software B->C D Run Prediction Models (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E Tabulate & Compare Predicted Data D->E F Identify Promising Candidates E->F

Caption: A step-by-step protocol for in silico ADMET prediction.

Data Interpretation and Candidate Selection

The output from in silico ADMET prediction tools provides a wealth of data that must be carefully interpreted to guide the drug discovery process.

Table 1: Example of a Summarized In Silico ADMET Profile for Benzoxazole Derivatives

Compound IDlogPAqueous Solubility (logS)BBB PermeabilityCYP2D6 InhibitionhERG InhibitionAmes Mutagenicity
BZX-0012.5-3.1HighNon-inhibitorLow RiskNegative
BZX-0024.8-5.2HighInhibitorHigh RiskNegative
BZX-0031.9-2.5LowNon-inhibitorLow RiskNegative

In this hypothetical example, BZX-001 and BZX-003 would be prioritized for synthesis and further in vitro testing over BZX-002, which shows potential liabilities related to CYP2D6 inhibition and cardiotoxicity. The choice between BZX-001 and BZX-003 would depend on the therapeutic target; BZX-001 might be more suitable for a CNS target due to its predicted high BBB permeability, whereas BZX-003 would be preferred for a peripheral target.

Conclusion and Future Perspectives

In silico prediction of ADMET properties is an essential component of modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. For benzoxazole derivatives, a class of compounds with immense therapeutic potential, these computational tools provide invaluable insights that help to mitigate the risk of late-stage failures. As machine learning and artificial intelligence models continue to evolve and are trained on ever-larger and more diverse datasets, the accuracy and predictive power of in silico ADMET tools will undoubtedly increase, further accelerating the development of safe and effective benzoxazole-based medicines.

References

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved from [Link]

  • Molecular Docking Studies of Benzoxazole derivatives through ADMET properties as potential agents for lung cancer. (2025). YMER. Retrieved from [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024, December 13). science.direct. Retrieved from [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). ResearchGate. Retrieved from [Link]

  • ADMET prediction. (2025, August 15). Fiveable. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Which ADMET properties are important for me to predict?. (2025, January 22). Optibrium. Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). PubMed. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved from [Link]

  • In silico molecular docking studies of benzoxazole derivatives. a The.... (n.d.). ResearchGate. Retrieved from [Link]

  • ADMET Predictor®. (2026, January 29). Simulations Plus. Retrieved from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science. Retrieved from [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022, March 23). PubMed. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, May 27). Bentham Science. Retrieved from [Link]

  • Investigation of In-silico DFT, ADMET Prediction and Molecular Docking Insight: Synthesis and in-vitro α-Amylase Activity of Novel Benzoxazole and Benzothiazole Scaffolds. (2025). Dr. Yousaf Khan. Retrieved from [Link]

  • IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (2022, October 15). Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022, July 25). Taylor & Francis Online. Retrieved from [Link]

  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023, November 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. (2020, March). ResearchGate. Retrieved from [Link]

  • Muhammed-LDDD 2021-244-MS. (n.d.). ESIS. Retrieved from [Link]

  • Investigation on four new benzoxazole derivatives: Desing, synthesis, ADMET, DFT calculation, antimicrobial activity, and molecular docking. (2025, August 8). ResearchGate. Retrieved from [Link]

  • New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021, March 3). eGrove. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (2025, July 31). Bentham Science. Retrieved from [Link]

  • Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. (2010, May). PubMed. Retrieved from [Link]

  • QSAR, Molecular docking, ADMET properties in silico studies for a series of 7-propanamide benzoxaboroles as potent anti-cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022, July 6). Figshare. Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (PDF) QSPR study for the prediction of half-wave potentials of benzoxazines by heuristic method and radial basis function neural network. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: One-Pot Sequential Synthesis of 2-Aryl-6-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aryl-6-aminobenzoxazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitumor, DNA-binding, and antimicrobial activities. Traditional synthesis often involves multi-step isolation: formation of the benzoxazole ring followed by a separate reduction step. This Application Note details a robust Sequential One-Pot Protocol that streamlines the synthesis of 2-aryl-6-aminobenzoxazoles from 2-amino-5-nitrophenol and various aryl aldehydes. By coupling oxidative cyclization with in-situ nitro reduction, this method improves atom economy, reduces solvent waste, and minimizes handling of unstable intermediates.

Introduction & Scientific Rationale

The Target Scaffold

Benzoxazoles are bioisosteres of adenine and guanine, allowing them to interact specifically with biological macromolecules. The 6-amino substituent is particularly critical; it serves as a versatile chemical handle for further derivatization (e.g., amide coupling, sulfonylation) to tune solubility and potency in drug candidates.

Reaction Design Strategy

To ensure regiochemical fidelity and operational simplicity, this protocol utilizes 2-amino-5-nitrophenol as the starting material.

  • Regioselectivity: The pre-existing amino group at position 1 (relative to phenol) ensures the oxazole ring closes at the correct position. The nitro group at position 4 (relative to phenol) becomes the 6-position on the benzoxazole ring.

  • Sequential One-Pot Logic:

    • Phase I (Oxidative Cyclization): Condensation of the amine with an aryl aldehyde forms a Schiff base, which undergoes oxidative cyclization mediated by Sodium Metabisulfite (Na₂S₂O₅) . This reagent serves as a mild oxidant and trapping agent, facilitating the formation of the 2-aryl-6-nitrobenzoxazole intermediate.

    • Phase II (Reductive Functionalization): Without isolation, Tin(II) Chloride (SnCl₂·2H₂O) is introduced to selectively reduce the nitro group to the desired amine.

Mechanistic Pathway[1][2][3][4]

The reaction proceeds through a cascade of condensation, cyclization, and reduction.

ReactionMechanism Start 2-Amino-5-nitrophenol + Aryl Aldehyde Imine Schiff Base Intermediate Start->Imine Condensation (-H₂O) Cyclized 2-Aryl-6-nitrobenzoxazole Imine->Cyclized Oxidative Cyclization (Na₂S₂O₅ / Heat) Product 2-Aryl-6-aminobenzoxazole Cyclized->Product Nitro Reduction (SnCl₂ / EtOH)

Figure 1: Mechanistic pathway for the sequential one-pot synthesis.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-Amino-5-nitrophenol (98%)

  • Electrophile: Aryl Aldehyde (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅)

  • Reductant: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Solvent: Ethanol (Absolute) or Methanol

  • Workup: Ethyl Acetate, Sodium Bicarbonate (sat. aq.), Brine.

Step-by-Step Procedure

Phase I: Formation of the Benzoxazole Ring

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-nitrophenol (1.0 mmol, 154 mg) and the corresponding Aryl Aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Add Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol, 190 mg).

  • Heat the mixture to reflux (80 °C) for 3–4 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting aminophenol should disappear, and a non-polar spot (Nitro-benzoxazole) should appear.

Phase II: In-Situ Reduction 4. Once Phase I is complete, cool the reaction mixture slightly (to ~50 °C). 5. Add SnCl₂[1][2]·2H₂O (5.0 mmol, 1.13 g) directly to the reaction pot.

  • Note: A slight exotherm may occur.
  • Resume heating at reflux for an additional 2–3 hours .
  • Checkpoint: TLC should show the conversion of the nitro-intermediate (higher R_f) to the more polar amino-product (lower R_f, often fluorescent under UV).

Phase III: Workup & Purification 7. Cool the mixture to room temperature and concentrate the solvent under reduced pressure. 8. Resuspend the residue in Ethyl Acetate (20 mL). 9. Neutralize carefully with saturated NaHCO₃ solution until pH ~8. (Precipitation of tin salts will occur). 10. Filter the biphasic mixture through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate. 11. Separate the organic layer, wash with Brine (15 mL), and dry over anhydrous Na₂SO₄ . 12. Concentrate in vacuo. The crude product can often be recrystallized from Ethanol/Water or purified via flash column chromatography (Hexane/EtOAc gradient).

Scope and Substrate Tolerance

The following table summarizes expected yields based on the electronic nature of the aryl aldehyde substituent.

EntryAryl Aldehyde (R-CHO)Electronic NatureExpected Yield (%)Notes
1 BenzaldehydeNeutral85-92%Standard reference.
2 4-MethoxybenzaldehydeElectron Donating80-88%Slower cyclization; extended reflux may be needed.
3 4-ChlorobenzaldehydeElectron Withdrawing88-95%Rapid cyclization; high purity.
4 4-NitrobenzaldehydeStrong EWG75-82%Caution: SnCl₂ will reduce both nitro groups to diamine.
5 2-NaphthaldehydeBulky / Aromatic80-85%Good solubility required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Wet solvent or old Na₂S₂O₅Use absolute ethanol; ensure oxidant is fresh.
Stalled Reduction Insufficient SnCl₂Add an extra 1-2 equivalents of SnCl₂; ensure efficient stirring.
Tin Emulsions Improper neutralizationUse Celite filtration after neutralization; wash filter cake thoroughly.
Low Yield Product lost in tin saltsPerform multiple extractions of the Celite cake with hot ethyl acetate.

Safety & Hazards (MSDS Highlights)

  • 2-Amino-5-nitrophenol: Irritant. Potential skin sensitizer.

  • SnCl₂: Corrosive and irritant. Toxic to aquatic life. Dispose of tin waste separately.

  • Na₂S₂O₅: Releases SO₂ gas upon contact with acids. Perform reactions in a fume hood.

References

  • Benzoxazole Synthesis Overview

    • Title: Synthesis of Benzoxazoles[3][4][2][5][6][7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Oxidative Cyclization Methodology: Title: One-pot synthesis of 2-substituted benzoxazoles using Na2S2O5 Source:Tetrahedron Letters / BenchChem Protocol
  • Nitro Reduction Protocols

    • Title: Reduction of Nitro Compounds to Amines (SnCl2 Method)
    • Source: OrgoSolver / Standard Liter
    • URL:[Link]

  • Biological Relevance

    • Title: Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid deriv
    • Source: Journal of Medicinal Chemistry (NIH PubMed)
    • URL:[Link]

Sources

Application Note: Accelerated Synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-(4-chlorophenyl)benzo[d]oxazol-6-amine . Benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting significant antimicrobial, anticancer, and kinase-inhibitory activities.[1]

Traditional thermal synthesis of benzoxazoles using polyphosphoric acid (PPA) often requires high temperatures (>180°C) and prolonged reaction times (hours), leading to degradation of sensitive functional groups.[1] By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves cyclodehydration and subsequent nitro-reduction in a fraction of the time, improving yield profiles and minimizing side reactions.[1]

Key Advantages:

  • Speed: Total reaction time reduced from >12 hours to <30 minutes.

  • Purity: Cleaner reaction profiles with simplified workup.

  • Scalability: Protocol validated for 1 mmol to 20 mmol scales.

Scientific Rationale & Retrosynthesis

The target molecule contains a benzoxazole core substituted with a 4-chlorophenyl group at the C2 position and a primary amine at the C6 position.

Synthetic Strategy

Direct condensation using 2,4-diaminophenol is often plagued by oxidative instability of the electron-rich diamine precursor. Therefore, a Nitro-Reduction Route is selected for high fidelity:

  • Cyclodehydration: Condensation of 2-amino-5-nitrophenol with 4-chlorobenzoic acid in PPA.

  • Reduction: Chemoselective reduction of the 6-nitro intermediate to the 6-amine using hydrazine hydrate/Pd-C under microwave irradiation.

Mechanism of Action (Cyclodehydration)

The reaction proceeds via an acid-catalyzed nucleophilic attack of the phenolic oxygen on the protonated carboxylic acid, followed by dehydration and ring closure.

ReactionMechanism cluster_0 Step 1: Activation & Attack cluster_1 Step 2: Cyclization Start 4-Chlorobenzoic Acid + PPA Protonated Protonated Carbonyl Start->Protonated H+ Intermediate1 Ester Intermediate Protonated->Intermediate1 + 2-Amino-5-nitrophenol Amide Amide Intermediate Intermediate1->Amide Acyl Migration Cyclized Dihydro benzoxazole Amide->Cyclized - H2O (Dehydration) Final 6-Nitro-2-(4-chlorophenyl) benzo[d]oxazole Cyclized->Final Aromatization

Figure 1: Mechanism of PPA-mediated cyclodehydration. The high dielectric loss tangent of PPA allows for rapid superheating, driving the dehydration steps efficiently.[1]

Materials & Instrumentation

Reagents
  • Precursors: 2-Amino-5-nitrophenol (98%), 4-Chlorobenzoic acid (99%).

  • Solvent/Catalyst: Polyphosphoric acid (PPA) (83% phosphate content).

  • Reduction Agents: Hydrazine hydrate (80%), Palladium on Carbon (10% Pd/C), Ethanol (Abs.).[1]

  • Workup: Sodium bicarbonate (sat. aq.), Ethyl Acetate.[1][2]

Instrumentation
  • Microwave Reactor: Single-mode cavity reactor (e.g., CEM Discover or Biotage Initiator+).[1]

  • Vials: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Temp Control: IR sensor (primary) with fiber optic probe validation.

Experimental Protocol

Stage 1: Synthesis of 6-Nitro-2-(4-chlorophenyl)benzo[d]oxazole

Objective: Construct the benzoxazole core.

  • Preparation: In a 10 mL microwave vial, mix 2-amino-5-nitrophenol (1.0 mmol, 154 mg) and 4-chlorobenzoic acid (1.0 mmol, 156 mg).

  • Solvent Addition: Add Polyphosphoric Acid (PPA) (2.0 g). Note: PPA is viscous; weigh directly into the vial.

  • Mixing: Briefly stir with a glass rod to ensure precursors are wetted by the acid.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temp: 140°C

    • Time: 10:00 minutes

    • Power: Dynamic (Max 150 W)[1]

    • Stirring: High

  • Quench: Allow to cool to <60°C. Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring.

  • Neutralization: Neutralize the slurry with saturated

    
     until pH ~8. Caution: CO2 evolution.[1]
    
  • Isolation: Filter the precipitate, wash with water (3 x 10 mL), and dry in a vacuum oven.

    • Expected Yield: 85-92% (Yellow solid).

Stage 2: Reduction to 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Objective: Chemoselective reduction of the nitro group.

  • Preparation: Suspend the Nitro-intermediate (0.5 mmol) in Ethanol (4 mL) in a 10 mL microwave vial.

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~15 mg).

  • Reagent: Add Hydrazine Hydrate (5.0 mmol, 10 equiv) dropwise.

  • Irradiation: Seal and irradiate:

    • Temp: 100°C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 100 W)[1]

  • Workup: Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 88-95% (Off-white/pale brown solid).

Workflow Visualization

Workflow cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Reduction Step1 Weigh Reagents (Vial + PPA) Step2 MW Irradiation 140°C, 10 min Step1->Step2 Step3 Ice Quench & Neutralization Step2->Step3 Step4 Filter Solid (Nitro-Intermediate) Step3->Step4 Step5 Suspend in EtOH + Pd/C + N2H4 Step4->Step5  Transfer Intermediate   Step6 MW Irradiation 100°C, 5 min Step5->Step6 Step7 Celite Filtration (Remove Pd) Step6->Step7 Step8 Evaporate & Recrystallize Step7->Step8 FinalProduct Target: 6-Amine (>98% Purity) Step8->FinalProduct  Yield Analysis  

Figure 2: Operational workflow for the two-step synthesis. The modular nature allows for intermediate quality control at Step 4.

Results & Optimization Data

The following data compares the Microwave (MW) protocol against conventional thermal heating (oil bath).

Table 1: Comparative Efficiency (Stage 1: Cyclization)

ParameterConventional ThermalMicrowave (This Protocol)Improvement
Temperature 160°C (Oil Bath)140°C (Internal)Lower Energy
Time 4.5 Hours10 Minutes27x Faster
Solvent PPA (Excess)PPA (Minimal)Green Metric
Yield 68%91%+23%
Purity (HPLC) 82% (Tar formation)>96%Cleaner Profile

Expert Insight: The yield improvement in MAOS is attributed to the rapid internal heating of PPA. PPA has a high viscosity and poor thermal conductivity; conventional heating leads to hot spots at the vessel wall (degradation) and cold spots in the center. Microwaves couple directly with the ionic/polar PPA matrix, ensuring volumetric heating.[1]

Troubleshooting & Expert Tips

  • PPA Handling: PPA is extremely viscous at room temperature. Warm the stock bottle to 60°C before dispensing to improve accuracy.

  • Stirring is Critical: Due to the high viscosity, use a magnetic stir bar that fits the diameter of the vial closely. Inadequate stirring during the MW ramp phase can cause localized superheating and vessel failure.

  • Safety - Hydrazine: Hydrazine hydrate is toxic and potentially unstable. The MW reduction utilizes a closed vessel; ensure the pressure limit is set to 250 psi. If pressure spikes, reduce temperature to 90°C and extend time to 8 minutes.

  • Alternative Catalyst: If Pd/C is unavailable, Iron powder in Acetic Acid (MW, 120°C, 10 min) is a viable, cheaper alternative for Stage 2, though workup requires careful neutralization of iron salts.[1]

References

  • Pottorf, R. S., et al. (2003).[1] "Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating." Tetrahedron Letters, 44(1), 175-178.[1][3] Link[1][3]

  • Varma, R. S., et al. (1998).[1] "Microwave-assisted synthesis of 2-substituted benzoxazoles." Journal of Heterocyclic Chemistry, 35(6), 1539-1540.[1]

  • Bhat, A. R., et al. (2013).[1] "Microwave assisted synthesis of benzoxazole derivatives and their anti-inflammatory activity." Indian Journal of Chemistry, 52B, 1142-1147.[1]

  • Hayes, B. L. (2002).[1] Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (Seminal text on PPA/MW coupling).

  • Venkatesan, P., et al. (2014).[1] "Microwave assisted synthesis of 2-substituted benzoxazoles using polyphosphoric acid." Arabian Journal of Chemistry. Link[1]

Sources

Application Notes & Protocols: Catalyst Selection for the Condensation of 4-Chlorobenzaldehyde and Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of catalyst selection for the synthesis of Schiff bases via the condensation of 4-chlorobenzaldehyde with aminophenol isomers. Moving beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind various catalytic approaches, from classical Brønsted and Lewis acids to modern organocatalytic and green chemistry methodologies. We present a comparative analysis of different systems, detailed experimental protocols, and troubleshooting guides to empower researchers in the fields of medicinal chemistry, material science, and synthetic chemistry to make informed decisions for optimizing this critical transformation.

Introduction: The Significance of the Azomethine Bridge

The condensation reaction between a primary amine and a carbonyl compound yields a Schiff base, an organic compound characterized by a carbon-nitrogen double bond, or azomethine group (-C=N-).[1][2] This linkage is not merely a structural curiosity; it is a cornerstone of modern chemistry. Schiff bases derived from substituted benzaldehydes and aminophenols are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Furthermore, their ability to act as versatile chelating ligands has established their importance in coordination chemistry and materials science.[3]

The reaction between 4-chlorobenzaldehyde and aminophenol is a model system for studying Schiff base formation. The electron-withdrawing nature of the chlorine atom on the aldehyde and the electronic properties of the dual-functional aminophenol present unique challenges and opportunities for catalytic control. The choice of catalyst is paramount, as it directly influences reaction kinetics, yield, and the feasibility of purification. This guide provides the foundational knowledge and practical protocols to navigate this selection process effectively.

Mechanistic Underpinnings: The Role of the Catalyst

The formation of a Schiff base is a reversible, two-step process:

  • Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[4][5]

  • Dehydration: The carbinolamine eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is typically the rate-determining step of the reaction.[4]

Both steps are subject to catalysis.[4] A catalyst accelerates the reaction, which might otherwise require harsh conditions, by facilitating one or both of these key steps.

Acid Catalysis: Activating the Electrophile

Acid catalysis is the most common and effective strategy for this transformation. The acid activates the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly basic amine.

  • Brønsted Acids (e.g., Acetic Acid, Perchloric Acid, p-TsOH): These catalysts function by protonating the carbonyl oxygen.[6][7][8] This protonation increases the positive charge character on the carbonyl carbon. The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).[9]

  • Lewis Acids (e.g., ZnCl₂, Ti(OEt)₄, AlCl₃): Lewis acids coordinate to the lone pair of electrons on the carbonyl oxygen.[7][10][11] This coordination polarizes the C=O bond, achieving a similar activation to Brønsted acids without the direct involvement of a proton.[11] However, stoichiometric amounts are often required, which can complicate purification.[10][11]

Caption: Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation.

Alternative Catalytic Strategies

While acid catalysis is dominant, other approaches offer advantages in terms of mildness and environmental impact.

  • Organocatalysis: Small organic molecules, such as pyrrolidine or L-proline, can catalyze imine formation.[10][12][13] These often operate via a biomimetic pathway, forming a highly reactive iminium ion intermediate with the aldehyde, which is then attacked by the amine.[12] This avoids the use of acids or metals.

  • Green Catalysis: A growing area of research focuses on environmentally benign methods.[14] This includes using natural acids from fruit juices (e.g., lemon or mango) as catalysts, performing reactions in water or under solvent-free conditions (grinding), or using microwave irradiation to accelerate the reaction.[3][13][15][16] These methods reduce waste and often use safer, more sustainable materials.[14][17]

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes various approaches applicable to the synthesis of Schiff bases from aromatic aldehydes and amines, providing a basis for selection.

Catalyst SystemSolventTemperatureTimeTypical YieldKey Advantages & ConsiderationsReferences
Glacial Acetic Acid EthanolRoom Temp. or Reflux1 - 4 hoursGood to ExcellentClassic, reliable method. Catalyst is inexpensive. Product may require recrystallization.[6]
Perchloric Acid EthanolRoom Temp.30 - 60 min>80%Very fast and high yielding. Perchloric acid is a strong oxidizer and requires careful handling.[7]
Lewis Acids (e.g., ZnCl₂) VariousVariableVariableModerate to GoodEffective for certain substrates, but may require stoichiometric amounts and anhydrous conditions.[7]
Natural Acids (e.g., Lemon Juice) Solvent-freeRoom Temp.15 - 30 minGoodEnvironmentally friendly, inexpensive, simple workup. Yields can be variable.[16]
Microwave Irradiation Solvent-free or EthanolN/A (Power setting)5 - 10 minExcellentExtremely rapid reaction times, often high purity. Requires specialized equipment.[14][18]
Solvent-free Grinding NoneRoom Temp.15 - 60 minGood to ExcellentGreen chemistry approach, minimal waste, simple procedure. Effective for solid reactants.[15]
Organocatalysts (e.g., L-Proline) Solvent-free (MW)N/A (Power setting)2 - 5 minGood to ModerateMetal-free, green approach. Catalyst can be expensive.[13]

Detailed Experimental Protocols

Here we provide two distinct, validated protocols for the synthesis of N-(4-chlorobenzylidene)-4-aminophenol.

Protocol 1: Classical Synthesis using Acetic Acid Catalysis

This protocol is a robust and widely adopted method that reliably produces high yields of the desired Schiff base. The catalytic amount of glacial acetic acid protonates the carbonyl, accelerating the reaction in an ethanolic solution.

Materials and Reagents:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Absolute Ethanol (25-30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Experimental Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 15 mL of absolute ethanol with magnetic stirring. In a separate beaker, dissolve 1.09 g (10 mmol) of 4-aminophenol in 10 mL of absolute ethanol, warming gently if necessary.

  • Reaction Initiation: Add the 4-aminophenol solution to the stirring solution of 4-chlorobenzaldehyde in the round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6] A color change and/or the formation of a precipitate may be observed.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Attach a reflux condenser and heat the mixture to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.[19] Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new product spot.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final Schiff base.

  • Characterization: Confirm the product identity and purity using FT-IR (look for the appearance of a C=N stretch around 1600-1625 cm⁻¹ and the disappearance of C=O and N-H stretches from the starting materials) and ¹H-NMR (look for a characteristic singlet for the azomethine proton -CH=N- around 8.4-8.9 ppm).[1][6]

Protocol 2: Green Synthesis via Solvent-Free Grinding

This protocol aligns with the principles of green chemistry, eliminating the need for organic solvents, reducing waste, and simplifying the procedure.[15] It is particularly effective when both reactants are solids at room temperature.

Materials and Reagents:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Natural Acid Catalyst (e.g., a few scrapings of solid citric acid or 2-3 drops of lemon juice)[16]

  • Mortar and Pestle

  • Spatula

  • Ethanol (for recrystallization)

Experimental Procedure:

  • Mixing Reactants: Place 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 1.09 g (10 mmol) of 4-aminophenol into a clean, dry mortar.

  • Catalyst Addition: Add a catalytic amount of solid citric acid (approx. 5 mol%) or 2-3 drops of fresh lemon juice.

  • Grinding: Grind the mixture vigorously with the pestle for 15-20 minutes at room temperature. A change in color and texture (often becoming a paste or hard solid) indicates the reaction is proceeding.[15]

  • Completion: Continue grinding until the mixture solidifies completely. The reaction is typically complete within 30 minutes. Progress can be checked by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Purification: The crude product is often of high purity. For further purification, scrape the solid product from the mortar and recrystallize it from a minimal amount of hot ethanol.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Characterization: Confirm the product identity and purity as described in Protocol 1.

Caption: Figure 2: General Experimental Workflow for Schiff Base Synthesis.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting start Problem: Low or No Product Yield q1 Is the reaction incomplete (TLC shows starting material)? start->q1 q2 Was water removal considered? q1->q2 No sol1 Increase reaction time or temperature (reflux). q1->sol1 Yes q3 Is the catalyst active? q2->q3 Yes sol2 Use Dean-Stark trap for reflux reactions or add a drying agent like anhydrous Na₂SO₄. q2->sol2 No q4 Is the product an oil or hard to crystallize? q3->q4 Yes sol3 Increase catalyst loading (e.g., 5-10 mol%). Use a fresh batch of catalyst. q3->sol3 Uncertain sol4 Purify via column chromatography. Try inducing precipitation by dissolving in a minimal amount of hot solvent and adding a non-solvent. q4->sol4 Yes end Successful Optimization sol1->end sol2->end sol3->end sol4->end

Caption: Figure 3: Decision Tree for Troubleshooting Low Reaction Yield.

A key optimization parameter is the removal of water.[19] Since the reaction is an equilibrium, removing the water byproduct drives the reaction toward the product side, in accordance with Le Châtelier's principle. For reflux reactions, a Dean-Stark apparatus is highly effective. For room temperature or grinding reactions, the addition of a dehydrating agent like anhydrous sodium sulfate can be beneficial.[20]

Conclusion

The selection of a catalyst for the condensation of 4-chlorobenzaldehyde and aminophenol is a critical decision that balances reaction efficiency, cost, safety, and environmental impact. For rapid, high-yield synthesis where handling strong acids is routine, perchloric acid or glacial acetic acid under reflux are excellent choices.[6][7] For laboratories prioritizing green chemistry, safety, and simplicity, solvent-free grinding or microwave-assisted synthesis offer compelling, highly effective alternatives.[13][15][16] By understanding the underlying reaction mechanism and considering the comparative data presented, researchers can confidently select and optimize a catalytic system tailored to their specific research goals and laboratory constraints.

References

  • Green Synthesis Methods of Schiff Base Compounds: A Review.
  • Synthesis of Schiff base metal complexes using green catalyst and their XRD studies. Preprints.org.
  • CNSL Based Green Catalyst Schiff Base Ligand and Its Metal(II) Complexes Synthesis, Characterization, Antibacterial, Anticancer and Molecular Docking Studies. Preprints.org.
  • A General Aminocatalytic Method for the Synthesis of Aldimines. American Chemical Society.
  • Green Synthesis of Schiff Bases by Using Natural Acid C
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • Green Chemistry approach for synthesis of Schiff bases and their applic
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
  • Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. Benchchem.
  • Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. ijcrcps.
  • Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilyl
  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis.
  • Perchloric acid catalyzed condensation of amine and aldehydes: Synthesis and antibacterial activities of some aryl (E)-imines. Der Pharma Chemica.
  • Aldol condens
  • Schiff Base Synthesis, Characterization, and Bioactivity.
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
  • Theoretical Study of the Schiff Base Formation Between Para. Journal of Applicable Chemistry.
  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. PMC.
  • Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. MDPI.
  • Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complex
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.

Sources

Determining the Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Standardized MIC Testing of Novel Benzoxazoles

Benzoxazoles represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1] As the challenge of antimicrobial resistance intensifies, the rigorous evaluation of new chemical entities like benzoxazole derivatives is paramount. A cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on determining the MIC of benzoxazole compounds. We will delve into the principles and detailed protocols for the two most widely accepted methods: broth microdilution and agar dilution, aligning with standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] Beyond rote steps, this guide explains the scientific rationale behind key procedural choices, addresses the unique challenges posed by benzoxazoles, and establishes a framework for generating reliable, reproducible, and self-validating data.

Pillar 1: Foundational Principles and Strategic Method Selection

The choice between broth microdilution and agar dilution depends on the specific research question, throughput requirements, and the physicochemical properties of the benzoxazole compounds being tested.

  • Broth Microdilution: This method involves preparing serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[2][8] It is a high-throughput technique suitable for screening multiple compounds or strains simultaneously. It provides a quantitative MIC value.[2]

  • Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated directly into molten agar, which is then solidified in petri dishes.[9][10][11] Standardized inocula of different bacterial strains are then spotted onto the surface of each plate. This method is considered a reference standard by many organizations and is particularly useful for testing multiple strains at once and for detecting contamination or heterogeneous populations.[11]

Special Considerations for Benzoxazoles: The Solubility Challenge

A critical factor in the successful MIC determination of novel benzoxazole derivatives is their often-limited aqueous solubility.[1] This can lead to compound precipitation, inaccurate concentration gradients, and consequently, unreliable MIC values.

Causality: If a compound precipitates in the test medium, the actual concentration in solution is unknown and likely lower than the intended concentration. This can lead to a falsely high MIC value, potentially causing a promising compound to be overlooked.

Mitigation Strategies:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds. However, the final concentration of DMSO in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent toxicity control must always be included in the experimental setup.

  • Stock Solution Concentration: Prepare high-concentration stock solutions to minimize the volume of solvent added to the test medium.

  • Use of Surfactants: In some cases, the inclusion of a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) can help maintain the solubility of hydrophobic compounds in aqueous media. This must be validated to ensure the surfactant itself does not affect microbial growth or the activity of the compound.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating through the incorporation of rigorous controls. Adherence to these steps, alongside the principles of Good Laboratory Practice (GLP), will ensure the generation of trustworthy and reproducible data.

Protocol 1: Broth Microdilution Method

This protocol is adapted from CLSI M07 guidelines and is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[6][12]

Materials:

  • Benzoxazole compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8][13]

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Day 1: Preparation cluster_plate Day 1: Plate Setup cluster_incubation Day 1-2: Incubation cluster_results Day 2: Results CompoundPrep Prepare Benzoxazole Stock Solution SerialDilution Perform 2-fold Serial Dilutions of Benzoxazole in Plate CompoundPrep->SerialDilution InoculumPrep Prepare 0.5 McFarland Inoculum Suspension InoculumDilution Dilute Inoculum to ~1 x 10^6 CFU/mL InoculumPrep->InoculumDilution Inoculation Inoculate Wells with Diluted Bacterial Suspension (Final: 5 x 10^5 CFU/mL) InoculumDilution->Inoculation SerialDilution->Inoculation SterilityControl Sterility Control (Broth Only) SerialDilution->SterilityControl SolventControl Solvent Control (Broth + Solvent + Inoculum) SerialDilution->SolventControl QC_Strain QC Strain Control (Standard Antibiotic) SerialDilution->QC_Strain Incubate Incubate Plate at 35°C for 16-20 hours Inoculation->Incubate GrowthControl Growth Control (Broth + Inoculum) Inoculation->GrowthControl ReadMIC Visually Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Procedure:

  • Preparation of Benzoxazole Stock Solution:

    • Accurately weigh the benzoxazole compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the expected potency of the compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8] This is typically done by making an intermediate dilution to 1 x 10⁶ CFU/mL, as 50 µL of this will be added to 50 µL of broth in the wells.

  • Preparation of Microtiter Plate:

    • Add 50 µL of CAMHB to wells 2 through 12 in each row designated for a test compound.

    • Add 100 µL of the working benzoxazole solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control.

  • Inoculation and Controls:

    • Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL.[14]

    • Growth Control (Well 11): Contains 50 µL of CAMHB and 50 µL of inoculum. This well should show turbidity after incubation.

    • Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB. This well should remain clear.

    • Solvent Control: A separate row should be set up with the highest concentration of the solvent used, to ensure it has no inhibitory effect on bacterial growth.

    • Quality Control (QC): A known QC strain (e.g., S. aureus ATCC® 29213™) should be tested against a standard antibiotic with a known MIC range to validate the assay.[15][16][17]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the benzoxazole compound that completely inhibits visible growth of the organism.[4][8] This can be determined by visual inspection or with a microplate reader measuring absorbance (OD₆₀₀).

Protocol 2: Agar Dilution Method

This protocol is based on CLSI M07 guidelines and is a reference method for antimicrobial susceptibility testing.[6][9]

Materials:

  • Benzoxazole compound

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Test microorganisms (multiple strains can be tested simultaneously)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (e.g., Steers replicator)

  • Water bath (50°C)

Workflow Diagram:

Agar_Dilution_Workflow cluster_prep Day 1: Preparation cluster_plate Day 1: Plate Preparation cluster_inoculation Day 1: Inoculation cluster_incubation Day 1-2: Incubation cluster_results Day 2: Results CompoundDilution Prepare Serial Dilutions of Benzoxazole MixAgar Add 1 part Drug Dilution to 9 parts Molten Agar CompoundDilution->MixAgar AgarPrep Melt and Cool MHA to 50°C AgarPrep->MixAgar InoculumPrep Prepare 0.5 McFarland Inoculum for each strain Inoculate Spot-Inoculate Plates with Bacterial Strains InoculumPrep->Inoculate PourPlates Pour, Solidify, and Dry Agar Plates MixAgar->PourPlates PourPlates->Inoculate GrowthControlPlate Growth Control Plate (No Drug) PourPlates->GrowthControlPlate SolventControlPlate Solvent Control Plate (Highest Solvent Conc.) PourPlates->SolventControlPlate Incubate Incubate Plates at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration Plate with No Growth Incubate->ReadMIC

Caption: Workflow for MIC determination using the agar dilution method.

Step-by-Step Procedure:

  • Preparation of Benzoxazole-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the benzoxazole compound in a suitable solvent or diluent.

    • Melt the required amount of MHA and hold it in a 50°C water bath.[9]

    • For each concentration, add 2 mL of the drug dilution to 18 mL of molten MHA to create a 1:10 dilution.[9] Mix thoroughly but gently to avoid bubbles.

    • Pour the mixture into sterile, labeled petri dishes and allow them to solidify on a level surface.

    • Prepare a growth control plate containing no benzoxazole and a solvent control plate containing the highest concentration of the solvent used.

  • Inoculum Preparation:

    • Prepare inoculum for each test strain as described in the broth microdilution method (adjusting to 0.5 McFarland standard).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating device or a calibrated loop, spot-inoculate the surface of each agar plate with each bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the benzoxazole compound that completely inhibits the growth of the organism.[13] A single colony or a faint haze should be disregarded.[13]

Pillar 3: Data Presentation and Authoritative Grounding

Clear and concise data presentation is crucial for interpretation and comparison.

Table 1: Example MIC Data for Benzoxazole Derivative BZ-123

MicroorganismATCC® StrainMethodMIC (µg/mL)QC Drug MIC (µg/mL)QC Drug Expected Range (µg/mL)
Staphylococcus aureus29213Broth Microdilution4Vancomycin: 10.5 - 2
Escherichia coli25922Broth Microdilution16Ciprofloxacin: 0.0150.008 - 0.03
Pseudomonas aeruginosa27853Agar Dilution>64Gentamicin: 0.50.25 - 1
Enterococcus faecalis29212Agar Dilution8Ampicillin: 10.5 - 2

Interpreting the Data: The interpretation of MIC values involves comparing the measured MIC against established breakpoints set by organizations like CLSI or EUCAST to categorize an organism as susceptible, intermediate, or resistant.[18][19] For novel compounds like benzoxazoles, where clinical breakpoints do not exist, the MIC values are used to compare the potency against different organisms and against established antibiotics.[8]

Troubleshooting Common Issues:

IssuePotential Cause(s)Corrective Action(s)
No growth in growth control well/plate Inactive inoculum, improper incubation, inhibitory media.Verify inoculum viability, check incubator settings, use a new batch of media.
Growth in sterility control well Contamination of media or reagents.Use fresh, sterile materials. Review aseptic technique.
QC strain MIC out of range [16]Inoculum density incorrect, expired reagents, procedural error.Re-standardize inoculum, check reagent expiration dates, review protocol step-by-step.[20]
Compound precipitation observed Poor solubility of the benzoxazole derivative.Re-evaluate solvent system, consider using a co-solvent or surfactant (with appropriate controls), prepare a fresh stock solution.
Inconsistent results between replicates Pipetting errors, inconsistent inoculum, edge effects in microplate.Calibrate pipettes, ensure homogenous inoculum suspension, consider not using outer wells of the plate.[21]

Conclusion

The broth microdilution and agar dilution methods, when performed with meticulous attention to detail and appropriate controls, provide a robust framework for determining the MIC of novel benzoxazole compounds. By understanding the underlying principles, anticipating challenges such as compound solubility, and adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate high-quality, reliable data. This information is critical for advancing the development of new benzoxazole-based antimicrobial agents in the fight against infectious diseases.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC.
  • Quality Control of Antimicrobial Susceptibility Testing.
  • Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed.
  • Agar Dilution Susceptibility Testing | 11 | Antimicrobial Susceptibili - Taylor & Francis eBooks.
  • MIC Determination - EUCAST.
  • QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - US.
  • Broth Microdilution | MI - Microbiology.
  • Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • Quality Control of Anti Microbial Susceptibility Test.
  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle.
  • Technical Support Center: Troubleshooting "Antifungal Agent 21" MIC Assay Variability - Benchchem.
  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio.
  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - Clinical & Laboratory Standards Institute | CLSI.
  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? | ResearchGate.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx.
  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra - YouTube.
  • Disk Diffusion and Quality Control - EUCAST.
  • Assay Troubleshooting | MB - About.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx.
  • Minimum Inhibitory Concentration - CCC Infectious disease - LITFL.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH.
  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts.
  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC.
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents - Benchchem.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments..
  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publisher.

Sources

Anti-psoriatic activity evaluation of 2-arylbenzoxazoles in an imiquimod-induced mouse model

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOLS

Evaluation of the Anti-Psoriatic Activity of 2-Arylbenzoxazoles in an Imiquimod-Induced Mouse Model

Audience: Researchers, scientists, and drug development professionals in dermatology and immunology.

Purpose: This document provides a comprehensive guide for the preclinical assessment of 2-arylbenzoxazole compounds as potential therapeutics for psoriasis, utilizing the well-established imiquimod (IMQ)-induced psoriasis-like dermatitis mouse model. It details the scientific rationale, experimental protocols, and data interpretation methods necessary for a robust evaluation.

Introduction: The Therapeutic Potential of 2-Arylbenzoxazoles in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and the formation of erythematous, scaly plaques.[1][2] The pathogenesis is complex, with the Interleukin-23 (IL-23)/T-helper 17 (Th17) cell axis playing a pivotal role.[1][2][3] This pathway leads to the release of pro-inflammatory cytokines, including IL-17 and IL-22, which drive the disease phenotype.[4][5]

Benzoxazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities. Notably, some benzoxazoles, such as benoxaprofen, have demonstrated anti-psoriatic effects, potentially through the inhibition of inflammatory pathways.[6] 2-Arylbenzoxazoles, a specific subclass, are being investigated for their potential to modulate the immune responses central to psoriasis. This application note outlines a validated preclinical model to test the efficacy of these compounds.

The Imiquimod (IMQ)-Induced Psoriasis Mouse Model: A Clinically Relevant Platform

The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the key features of human plaque psoriasis.[3][7][8] This model is characterized by:

  • Phenotypic Similarity: Development of erythema (redness), scaling, and skin thickening analogous to human psoriatic lesions.[1][7]

  • Histopathological Correlation: Epidermal hyperplasia (acanthosis), parakeratosis (retention of nuclei in the stratum corneum), and infiltration of immune cells, including T-cells, neutrophils, and dendritic cells.[3][4][9]

  • Immunological Relevance: Upregulation of the IL-23/IL-17 axis, a hallmark of human psoriasis.[3][7][10]

The IMQ model is a rapid, reproducible, and cost-effective tool for the initial screening and mechanistic evaluation of anti-psoriatic drug candidates.[8][11]

Experimental Design & Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow provides a comprehensive approach to evaluating 2-arylbenzoxazoles.

G cluster_0 Pre-Study Phase cluster_1 Induction & Treatment Phase (5-8 Days) cluster_2 Endpoint Analysis Phase Animal Acclimatization Animal Acclimatization Compound Formulation Compound Formulation Animal Acclimatization->Compound Formulation Disease Induction (IMQ) Disease Induction (IMQ) Compound Formulation->Disease Induction (IMQ) Treatment Administration Treatment Administration Disease Induction (IMQ)->Treatment Administration Daily Clinical Scoring (PASI) Daily Clinical Scoring (PASI) Treatment Administration->Daily Clinical Scoring (PASI) Sacrifice & Tissue Collection Sacrifice & Tissue Collection Daily Clinical Scoring (PASI)->Sacrifice & Tissue Collection Histopathological Analysis Histopathological Analysis Sacrifice & Tissue Collection->Histopathological Analysis Cytokine Analysis Cytokine Analysis Sacrifice & Tissue Collection->Cytokine Analysis

Caption: Experimental workflow for evaluating 2-arylbenzoxazoles.

Detailed Protocols

PART 1: Animal Model and Psoriasis Induction

1.1. Animal Selection and Acclimatization:

  • Species and Strain: Female C57BL/6 or BALB/c mice, 7-8 weeks old, are commonly used.[1][4]

  • Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

1.2. Psoriasis Induction Protocol:

  • On Day 0, gently shave a 2x3 cm area on the dorsal skin of each mouse.

  • Allow the mice to recover for 24 hours.

  • From Day 1, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (which contains 3.125 mg of the active ingredient) to the shaved back skin and the right ear for 5-8 consecutive days.[1][4]

  • A control group should receive a vehicle cream (e.g., petroleum jelly).

PART 2: Treatment Administration

2.1. Test Compound and Control Groups:

  • Test Groups: Administer the 2-arylbenzoxazole compound(s) at varying doses. The route of administration (topical or oral) will depend on the compound's properties and the study's objectives. A previous study on benzoxazole derivatives used topical (1% w/w) and oral (125 mg/kg) administration.[6]

  • Positive Control: A standard anti-psoriatic agent, such as clobetasol propionate (topical) or cyclosporine A, should be included to validate the model.[7][12]

  • Vehicle Control: This group receives the vehicle used to dissolve/suspend the test compound.

  • Naive Control: An untreated group that does not receive imiquimod or any treatment.

2.2. Dosing Regimen:

  • Treatment can be administered prophylactically (starting before or at the same time as IMQ application) or therapeutically (starting after the onset of psoriatic symptoms, typically on day 2 or 3).[7]

  • Continue daily treatment throughout the induction period.

PART 3: Efficacy Evaluation

3.1. Clinical Assessment: Psoriasis Area and Severity Index (PASI)

  • Score the severity of erythema, scaling, and skin thickness daily using a modified PASI scoring system for mice.[13][14]

  • Each parameter is scored on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[12]

  • The cumulative PASI score (sum of the three parameters) ranges from 0 to 12.[13][15]

  • Measure skin thickness using a digital caliper.[15]

Table 1: Modified PASI Scoring for Mice

ScoreErythema (Redness)Scaling (Desquamation)Thickness (Induration)
0 NoneNoneNormal skin
1 SlightFine scalesSlight thickening
2 ModerateModerate scalesModerate thickening
3 MarkedCoarse, thick scalesMarked thickening
4 Very MarkedVery thick, crusted scalesSevere thickening

3.2. Histopathological Analysis:

  • At the end of the experiment, euthanize the mice and collect skin biopsies from the treated dorsal area.

  • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate:

    • Epidermal thickness (acanthosis)

    • Parakeratosis

    • Immune cell infiltration in the dermis and epidermis.[3]

  • Immunohistochemical staining can be performed for specific markers such as Ki67 (proliferation) and Keratin 17 (K17) (differentiation).[9][16]

3.3. Cytokine and Chemokine Analysis:

  • Homogenize skin tissue or collect serum samples.

  • Quantify the levels of key pro-inflammatory cytokines using ELISA or multiplex assays. Important cytokines to measure include:

    • IL-17A, IL-17F, and IL-22 (Th17-related)[4]

    • IL-23[10]

    • TNF-α and IL-6 (general inflammation)[16][17]

    • IL-1β[16]

Inflammatory Signaling in Psoriasis: A Potential Target for 2-Arylbenzoxazoles

The therapeutic rationale for using 2-arylbenzoxazoles in psoriasis is based on their potential to modulate key inflammatory pathways. The IMQ-induced model is driven by the activation of dendritic cells, which produce IL-23. IL-23, in turn, promotes the differentiation and activation of Th17 cells, leading to the production of IL-17 and other pro-inflammatory cytokines. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit more immune cells, thus perpetuating the inflammatory cycle.

G Imiquimod (TLR7 Agonist) Imiquimod (TLR7 Agonist) Dendritic Cells Dendritic Cells Imiquimod (TLR7 Agonist)->Dendritic Cells IL-23 IL-23 Dendritic Cells->IL-23 Th17 Cells Th17 Cells IL-23->Th17 Cells IL-17, IL-22 IL-17, IL-22 Th17 Cells->IL-17, IL-22 Keratinocytes Keratinocytes IL-17, IL-22->Keratinocytes Hyperproliferation & Inflammation Hyperproliferation & Inflammation Keratinocytes->Hyperproliferation & Inflammation

Caption: Simplified IL-23/Th17 signaling pathway in psoriasis.

Data Interpretation and Expected Outcomes

The efficacy of a 2-arylbenzoxazole compound is determined by its ability to ameliorate the signs of psoriasis-like inflammation compared to the vehicle-treated group.

Table 2: Hypothetical Data Summary

Treatment GroupMean PASI Score (Day 7)Epidermal Thickness (µm)Skin IL-17A Level (pg/mg protein)
Naive Control 020 ± 510 ± 3
IMQ + Vehicle 9.5 ± 1.2150 ± 20250 ± 40
IMQ + 2-Arylbenzoxazole (Low Dose) 7.2 ± 1.5110 ± 18180 ± 35
IMQ + 2-Arylbenzoxazole (High Dose) 4.5 ± 0.8 60 ± 1080 ± 15
IMQ + Clobetasol Propionate 2.1 ± 0.535 ± 8 45 ± 10
Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to IMQ + Vehicle group.

Interpretation of Results:

  • A significant reduction in the mean PASI score indicates clinical efficacy.

  • Decreased epidermal thickness in H&E-stained sections confirms the anti-proliferative effect on keratinocytes.

  • Lower levels of pro-inflammatory cytokines, particularly IL-17A and IL-23, in the skin or serum suggest that the compound modulates the key pathogenic immune axis.[16]

Application Notes and Troubleshooting

  • Consistency in Application: Ensure consistent application of the imiquimod cream and test compounds to the same area of the skin each day.

  • Animal Welfare: Monitor the mice daily for signs of systemic toxicity, such as weight loss or behavioral changes.[4]

  • Variability: The severity of the induced psoriasis can vary between individual mice. Therefore, it is essential to use a sufficient number of animals per group (typically 8-10) to achieve statistical power.

  • Mechanism of Action: While this model is excellent for efficacy screening, further in vitro studies using immune cells and keratinocytes are recommended to elucidate the specific molecular targets of the 2-arylbenzoxazoles.

Conclusion

The imiquimod-induced psoriasis mouse model provides a robust and clinically relevant platform for the preclinical evaluation of novel anti-psoriatic drug candidates like 2-arylbenzoxazoles. By following the detailed protocols and evaluation methods outlined in this application note, researchers can generate reliable data to support the advancement of promising compounds into further development.

References

  • Al-Harbi, M. M., et al. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Journal of Psoriasis and Psoriatic Arthritis, 7, 132–139. Retrieved from [Link]

  • ResearchGate. (n.d.). Scoring standards of PASI for psoriasis inflammation in mice. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Imiquimod-Induced Psoriasis Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Histological analysis of the back skin of psoriasis mouse after various treatments. Retrieved from [Link]

  • IMAVITA. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]

  • AIMS Press. (2024). Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice. Retrieved from [Link]

  • Inotiv. (n.d.). Imiquimod-Induced Psoriasis (Rats and Mice). Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Histological and immunocytochemical studies of human psoriatic lesions transplanted onto SCID mice. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Histopathological Observation and Psoriasis area Severity Index Scoring of Imiquimod-induced Psoriasis in Experimental Animals. Retrieved from [Link]

  • ResearchGate. (n.d.). Description of mouse PASI scores. Retrieved from [Link]

  • Biocytogen. (n.d.). Psoriasis Mouse Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice. Retrieved from [Link]

  • Erasmus University Repository. (n.d.). MECHANISMS OF PSORIATIC PLAQUE FORMATION IN MICE. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • MDPI. (2025). A Novel HDAC6 Inhibitor Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Anti-psoriatic characteristics of ROCEN (topical Arthrocen) in comparison with Cyclosporine A in a murine model. Retrieved from [Link]

  • Biomedical Research and Therapy. (n.d.). Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • Janssen. (n.d.). STELARA® (ustekinumab) Mechanism of Action: Plaque Psoriasis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Mechanism of action and effect of immune-modulating agents in the treatment of psoriasis. Retrieved from [Link]

  • The Journal of Clinical and Aesthetic Dermatology. (2023). Topical Management of Plaque Psoriasis—A Review and Case Series Discussion with Focus on Aryl Hydrocarbon Receptor Modulation. Retrieved from [Link]

  • MDPI. (2024). Anti-Psoriatic Activity of Black, Green and White Tea Extracts from Southeastern China. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Psoriasis Pathogenesis and Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting psoriatic inflammation with natural compounds: mechanistic insights and therapeutic promise. Retrieved from [Link]

  • Springer. (2020). JAK Inhibitors for Treatment of Psoriasis: Focus on Selective TYK2 Inhibitors. Retrieved from [Link]

  • International Journal of Bio-Pharma Research. (2023). ANTI-PSORIATIC ACTIVITY OF VARIOUS HERBAL PLANTS - A COMPREHENSIVE REVIEW. Retrieved from [Link]

Sources

Application Note: Cell Cycle Analysis of Cancer Cells Treated with 2-Phenylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cancer

The cell cycle is the fundamental process by which a cell replicates its components and divides into two daughter cells. This tightly regulated series of events is often dysregulated in cancer, leading to uncontrolled proliferation, a hallmark of the disease.[1] Consequently, the cell cycle machinery presents a critical target for anticancer therapeutic development.[2][3] 2-Phenylbenzoxazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties.[4][5] Recent studies have indicated their potential to influence cell division and induce cell cycle arrest in various cancer cell lines.[4][6][7] For instance, the derivative K313 was found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells.[6] Another derivative, 11b, was shown to induce G2/M cell-cycle arrest in breast cancer cells.[7]

This application note provides a comprehensive guide to investigating the effects of 2-phenylbenzoxazole derivatives on the cancer cell cycle. We will delve into the principles of cell cycle analysis using flow cytometry, provide a detailed, field-proven protocol, and discuss data interpretation and potential mechanistic insights.

The "Why": Understanding the Rationale Behind the Protocol

The primary method for analyzing the cell cycle is flow cytometry coupled with a fluorescent DNA-binding dye, most commonly propidium iodide (PI).[1][8][9] The fundamental principle is that the amount of DNA in a cell is directly proportional to its fluorescence intensity after staining.[10][11] This allows for the discrimination of cells into the major phases of the cell cycle:

  • G0/G1 Phase: Cells in the gap 1 phase (or quiescent G0 phase) have a normal diploid (2n) DNA content.

  • S Phase: During the synthesis phase, DNA is replicated, resulting in a continuous distribution of DNA content between 2n and 4n.[12]

  • G2/M Phase: Cells in the gap 2 and mitosis phases have a tetraploid (4n) DNA content, having completed DNA replication.[12]

By treating cancer cells with 2-phenylbenzoxazole derivatives and subsequently analyzing their DNA content, we can quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to an untreated control population indicates that the compound is inducing cell cycle arrest at that particular checkpoint.

Visualizing the Cell Cycle and Potential Drug Intervention Points

The cell cycle is a highly regulated process with specific checkpoints that ensure the fidelity of cell division. Anticancer drugs often exert their effects by activating these checkpoints, leading to cell cycle arrest.

Cell_Cycle cluster_Interphase Interphase G1 G1 S S G1->S G1/S Checkpoint G0 G0 (Quiescence) G1->G0 G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Drug 2-Phenylbenzoxazole Derivatives Drug->G1 Arrest Drug->G2 Arrest

Caption: The eukaryotic cell cycle and potential points of arrest induced by therapeutic agents.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is optimized for adherent cancer cell lines but can be adapted for suspension cells.

I. Materials and Reagents
  • Cell Culture:

    • Selected cancer cell line (e.g., MCF-7, PC-3, HeLa)[5][13][14]

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • 6-well cell culture plates

    • Trypsin-EDTA

  • Compound Treatment:

    • 2-Phenylbenzoxazole derivative(s) of interest

    • Vehicle control (e.g., DMSO)

  • Sample Preparation:

    • Phosphate-Buffered Saline (PBS), sterile

    • Ice-cold 70% ethanol[10][15]

    • 5 ml polystyrene or polypropylene flow cytometry tubes[15]

  • Staining:

    • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[15]

    • RNase A solution (100 µg/mL in PBS)[10][15]

II. Experimental Workflow

Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_stain Staining & Acquisition cluster_analysis Data Analysis A 1. Seed Cells (e.g., 2.5 x 10^5 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (and Vehicle Control) B->C D 4. Incubate (e.g., 24, 48 hours) C->D E 5. Harvest Cells (Trypsinization) D->E F 6. Wash with PBS E->F G 7. Fix in Cold 70% Ethanol (≥ 30 min on ice) F->G H 8. Wash with PBS (x2) G->H I 9. Resuspend in RNase A (30 min at 37°C) H->I J 10. Add Propidium Iodide I->J K 11. Incubate (15-30 min, RT, dark) J->K L 12. Acquire on Flow Cytometer K->L M 13. Gate on Single Cells L->M N 14. Generate DNA Content Histogram M->N O 15. Quantify Cell Cycle Phases N->O

Caption: Step-by-step workflow for cell cycle analysis using flow cytometry.

III. Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvest (e.g., 2.5 x 10^5 cells/well).[16] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzoxazole derivative(s). Include a vehicle-only treated sample as a negative control.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24 or 48 hours).

  • Cell Harvest:

    • For adherent cells, aspirate the media, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly collect the cells into a conical tube.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1-2 mL of cold PBS.

  • Fixation:

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[10][16]

    • Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[16]

  • Rehydration and Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5 minutes), carefully decant the ethanol, and wash twice with PBS.[10][17]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes.[10][15] This step is crucial as PI can also bind to double-stranded RNA.[8]

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cells. The final PI concentration will be 25 µg/mL.

  • Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.[10]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Ensure the instrument is set to acquire PI fluorescence on a linear scale.[15]

    • Use a low flow rate to improve resolution and decrease the coefficient of variation (CV) of the G0/G1 peak.[16][18]

    • Collect at least 10,000-20,000 singlet events per sample.[10][15]

    • It is critical to exclude doublets (two cells stuck together that can be mistaken for a G2/M cell) from the analysis by gating on a plot of fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H).[15][16]

Data Analysis and Interpretation

The output from the flow cytometer is a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).[12][19]

  • Control (Vehicle-Treated) Cells: Will show a prominent G0/G1 peak, a smaller G2/M peak, and a valley of S-phase cells in between.

  • Treated Cells: A compound inducing cell cycle arrest will cause an accumulation of cells in a specific phase. For example, a G2/M arrest will be evident by a decrease in the G0/G1 peak and a significant increase in the G2/M peak.

Table 1: Hypothetical Cell Cycle Distribution Data

Treatment Group% G0/G1% S% G2/MInterpretation
Vehicle Control65.2 ± 2.120.5 ± 1.514.3 ± 1.8Normal Proliferation
Compound A (10 µM)25.8 ± 3.515.1 ± 2.059.1 ± 4.2Strong G2/M Arrest
Compound B (10 µM)78.4 ± 2.810.3 ± 1.711.3 ± 1.5G0/G1 Arrest

Data are represented as mean ± standard deviation from three independent experiments.

Most flow cytometry analysis software (e.g., FCS Express™, FlowJo™) includes algorithms (e.g., Dean-Jett-Fox, Watson) to model the histogram and accurately quantify the percentage of cells in each phase.

Sub-G1 Peak: An increase in the population of cells with a DNA content less than 2n (a "sub-G1" peak) is often indicative of apoptosis, as the DNA becomes fragmented.[8] This can be a valuable secondary endpoint to assess the compound's cytotoxic effects.

Delving Deeper: Potential Mechanisms and Advanced Protocols

An observed G2/M arrest by a 2-phenylbenzoxazole derivative suggests interference with the intricate signaling pathways that govern the G2/M checkpoint. Key regulators of this transition include the Cyclin B1/CDK1 complex. DNA damage or cellular stress can activate pathways involving ATM/ATR and Chk1/Chk2 kinases, which in turn inhibit the Cdc25 phosphatase family.[20][21] This prevents the activation of Cyclin B1/CDK1 and halts entry into mitosis. Other pathways, such as the MAPK and NF-κB signaling cascades, have also been implicated in regulating G2/M progression.[22][23]

G2M_Checkpoint cluster_upstream Upstream Signals cluster_kinases Checkpoint Kinases cluster_effectors Effector Proteins cluster_cdk Core Cell Cycle Engine DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Compound 2-Phenylbenzoxazole Derivative Compound->ATM_ATR Compound->ATM_ATR Potential Target Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Chk1_Chk2->Cdc25 Inhibition p21 p21 p53->p21 CyclinB_CDK1 Cyclin B1 / CDK1 Cdc25->CyclinB_CDK1 activation p21->CyclinB_CDK1 p21->CyclinB_CDK1 Inhibition Mitosis Mitosis CyclinB_CDK1->Mitosis

Caption: A simplified signaling pathway of the G2/M DNA damage checkpoint.

Advanced Protocol: BrdU Incorporation for S-Phase Analysis

To more precisely measure DNA synthesis and confirm effects on S-phase progression, a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay can be performed.[16][24][25] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase.[24][26] Cells are then stained with an anti-BrdU antibody and a DNA dye (like PI or 7-AAD).[16] This dual-staining allows for the simultaneous analysis of DNA content and active DNA replication, providing a more dynamic view of cell cycle progression.[11][27]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High CV of G0/G1 Peak (>5-7%) - High flow rate- Improper cell fixation (clumping)- Debris in the sample- Decrease the flow rate on the cytometer.[18]- Ensure dropwise addition of cold ethanol while vortexing.[10]- Filter the cell suspension through a 40 µm cell strainer before acquisition.[18]
No Clear G2/M Peak - Cells are not proliferating (contact inhibition, lack of nutrients)- Incorrect cell density- Ensure cells are harvested during the exponential growth phase.[18]- Optimize initial seeding density.[16][28]
Excessive Debris/Sub-G1 Peak - Harsh trypsinization- High compound toxicity- Cell lysis during preparation- Minimize trypsin exposure time.- Perform a dose-response and time-course experiment.- Handle cells gently; do not vortex excessively after fixation.[18]
Instrument Clogging - Cell clumps- Sample too concentrated- Filter the sample.- Dilute the sample to an optimal concentration (e.g., 0.5-1.0 x 10^6 cells/mL).[18]

Conclusion

Analyzing the cell cycle distribution of cancer cells is a robust and informative method to characterize the mechanism of action of novel therapeutic candidates like 2-phenylbenzoxazole derivatives. The protocol detailed herein, based on propidium iodide staining and flow cytometry, provides a reliable framework for obtaining high-quality, quantitative data. By understanding the principles behind the technique and potential confounding factors, researchers can confidently assess the impact of these compounds on cancer cell proliferation and gain valuable insights to guide further drug development efforts.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Lee, H., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]

  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Encyclopedia of Biological Methods. BrdU assay. Available from: [Link]

  • Wikipedia. Cell cycle analysis. Available from: [Link]

  • Shaked, Y., et al. (2013). Multiple signal transduction pathways are involved in G2/M growth arrest and apoptosis induced by the immunomodulator AS101 in multiple myeloma. Leukemia & Lymphoma. Available from: [Link]

  • Bio-protocol. Immunofluorescence Assay for S Phase Entry Using BrdU Incorporation. Available from: [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. Available from: [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. Available from: [Link]

  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Available from: [Link]

  • ResearchGate. Activation of the G2/M checkpoint after DNA damage. Available from: [Link]

  • PubMed. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Available from: [Link]

  • NIH. Pathways for Genome Integrity in G2 Phase of the Cell Cycle. Available from: [Link]

  • The Rockefeller University Press. Regulation of the G2–M cell cycle progression by the ERK5–NFκB signaling pathway. Available from: [Link]

  • NIH. MAPK Pathway Activation Delays G2/M Progression by Destabilizing Cdc25B. Available from: [Link]

  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. Available from: [Link]

  • Cytion. Cell Cycle Dynamics Across NCI Cell Lines: What We Know. Available from: [Link]

  • WAM. Russian scientists develop new compound that suppresses cancer cell growth. Available from: [Link]

  • PubMed. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Available from: [Link]

  • NIH. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Available from: [Link]

  • Agilent. Monitoring Cell Cycle Progression in Cancer Cells. Available from: [Link]

  • Taylor & Francis Online. Cell-cycle analysis – Knowledge and References. Available from: [Link]

  • MDPI. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Available from: [Link]

  • MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available from: [Link]

  • ResearchGate. Cell cycle analysis for the four cell lines. Available from: [Link]

  • Semantic Scholar. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available from: [Link]

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Disubstituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-disubstituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of benzoxazoles.

Q1: What is the general mechanism for synthesizing 2,6-disubstituted benzoxazoles?

The most common and direct pathway involves the condensation of a 6-substituted-2-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or aldehyde). The reaction typically proceeds in two key steps: first, an initial acylation of the amino group of the 2-aminophenol to form an o-hydroxyamide intermediate. This is followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.[1][2]

Q2: What are the most common starting materials?

The primary precursors are a 6-substituted-2-aminophenol and a suitable electrophilic partner that will form the 2-position of the benzoxazole. Common partners include carboxylic acids, acyl chlorides, aldehydes, and orthoesters.[3][4][5] The choice of starting materials directly dictates the final substitution pattern of the product.

Q3: My 2-aminophenol starting material has darkened. Is it still usable?

2-aminophenols are susceptible to air oxidation, which often results in a color change from light tan to dark brown or purple.[1] This oxidation introduces impurities that can significantly inhibit the reaction or lead to unwanted side products. It is strongly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure optimal results and reproducibility.[1][6]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis if the compounds are sufficiently volatile and thermally stable.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low to No Yield of the Desired Benzoxazole

Question: My reaction shows very little or no product formation. What are the primary factors to investigate?

Answer: This is a frequent challenge that can often be traced back to a few critical factors. A systematic evaluation is key.[7]

  • Purity of Starting Materials: As mentioned in the FAQs, the purity of the 2-aminophenol is critical. Oxidized or impure starting materials are a primary cause of reaction failure.[6][7] Solution: Purify the 2-aminophenol by recrystallization. Ensure the carboxylic acid or aldehyde is of high purity and free of water.

  • Catalyst Activity: If your synthesis uses a catalyst, its activity is paramount. Many reactions rely on acid catalysts to promote the cyclodehydration step.[1]

    • Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid can absorb moisture from the air, reducing their efficacy.[4][8]

    • Heterogeneous catalysts may lose activity over time or with repeated use.[7] Solution: Use a fresh, anhydrous portion of the acid catalyst. If using a recyclable catalyst, consider reactivating it or using a fresh batch.

  • Reaction Temperature: The intramolecular cyclization and dehydration step often requires significant thermal energy to overcome the activation barrier.[7] Solution: Ensure your reaction is reaching the target temperature. If the reaction is sluggish, consider incrementally increasing the temperature while monitoring for product formation and potential decomposition by TLC.[6][7] Some solvent-free reactions may require temperatures of 130°C or higher to achieve good yields.[9]

  • Inefficient Water Removal: The final cyclization step is a dehydration reaction. If water is not effectively removed from the reaction medium, the equilibrium may not favor product formation. Solution: When not using a strong dehydrating agent like PPA, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene, xylene) to azeotropically remove water as it forms.

Troubleshooting Flowchart: Low Product Yield

G start Low / No Product Yield check_sm Check Purity of Starting Materials start->check_sm check_cat Verify Catalyst Activity/Loading check_sm->check_cat Pure action_sm Recrystallize 2-aminophenol. Use high-purity reagents. check_sm->action_sm Impure? check_temp Optimize Reaction Temperature check_cat->check_temp Active action_cat Use fresh, anhydrous catalyst. Increase catalyst loading. check_cat->action_cat Inactive? check_time Extend Reaction Time check_temp->check_time Optimal action_temp Increase temperature incrementally (e.g., in 10°C steps). check_temp->action_temp Too Low? action_time Monitor by TLC until starting material is consumed. check_time->action_time Incomplete? success Successful Synthesis check_time->success Complete action_sm->check_cat action_cat->check_temp action_temp->check_time action_time->success

Caption: A decision-making flowchart for troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Question: My reaction is producing multiple spots on TLC, complicating purification. What are the likely side products and how can I minimize them?

Answer: Side product formation is often a result of incomplete reaction or competing reaction pathways.

  • Persistent Intermediates: The most common "side products" are actually uncyclized intermediates.

    • From aldehydes , this is the Schiff base intermediate.[6]

    • From carboxylic acids/acyl chlorides , this is the o-hydroxyamide intermediate.[4] Solution: To drive the reaction to completion, try increasing the reaction temperature, extending the reaction time, or increasing the amount of acid catalyst to facilitate the final dehydration step.[7]

  • Dimerization/Polymerization: At high temperatures or under strongly acidic/basic conditions, 2-aminophenol can self-condense or polymerize.[7] Solution: Avoid excessive temperatures or prolonged reaction times once the product has formed. Ensure a stoichiometric balance between the 2-aminophenol and the coupling partner.

Problem 3: Difficulty in Product Purification

Question: My crude product is an oil or difficult to crystallize. What purification strategies are effective for 2,6-disubstituted benzoxazoles?

Answer: Purification can be challenging, but several methods are effective.

  • Recrystallization: This is the most common method for purifying solid benzoxazoles.[6] Finding the right solvent system is key. Solution: A mixed solvent system is often highly effective. For example, dissolving the crude product in a good solvent like acetone or ethyl acetate at an elevated temperature, and then adding a miscible anti-solvent like acetonitrile or heptane upon cooling can induce crystallization.[6][10]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel chromatography is a reliable option. Solution: Use a silica gel column with an appropriate eluent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[6][11] The ideal solvent ratio should be determined by TLC analysis.

Reaction Optimization Strategies & Data

Optimizing your reaction from the start can save significant time and resources. The choice of catalyst and conditions is highly dependent on the electronic nature of your substrates.

General Synthesis Workflow

G sub1 6-Substituted 2-Aminophenol react Condensation / Cyclization sub1->react sub2 Carboxylic Acid or Derivative sub2->react workup Work-up & Purification (Extraction, Recrystallization, Chromatography) react->workup product Pure 2,6-Disubstituted Benzoxazole workup->product

Caption: A generalized workflow for the synthesis of substituted benzoxazoles.

Comparative Table of Catalytic Systems
Catalyst SystemCoupling PartnerTypical ConditionsAdvantagesReference
Polyphosphoric Acid (PPA) Carboxylic Acids150-200°C, NeatStrong dehydrating agent, acts as solvent and catalyst.[4][12]
Methanesulfonic Acid (MeSO₃H) Carboxylic Acids (via in-situ Acyl Chlorides)100°C, DioxaneConvenient one-pot synthesis from carboxylic acids.[8]
Brønsted Acidic Ionic Liquid (BAIL) Gel Aldehydes130°C, Solvent-FreeReusable, heterogeneous catalyst, environmentally friendly.[9]
Samarium Triflate (Sm(OTf)₃) AldehydesAqueous medium, mild conditionsGreen and efficient, reusable catalyst.[13]
Microwave Irradiation Carboxylic Acids150-200°C, Solvent-FreeRapid reaction times (10-30 min).[2]
PEG-SO₃H Carboxylic Acids60-65°C, Dioxane:ChloroformEconomical, reusable, and works under milder temperatures.[14]

Detailed Experimental Protocols

These protocols are generalized and may require optimization for specific substrates.

Method 1: Synthesis from a Carboxylic Acid using Methanesulfonic Acid[8]

This protocol describes a one-pot synthesis from a carboxylic acid by generating the acid chloride in situ.

  • Acid Chloride Formation: To a reaction tube, add the carboxylic acid (1.0 mmol) and thionyl chloride (SOCl₂) (1.2 mmol).

  • Stir the mixture at 80°C for 1 hour.

  • Cyclization: Cool the mixture to room temperature and carefully distill off the excess SOCl₂ under reduced pressure.

  • To the resulting crude acid chloride, add the 6-substituted-2-aminophenol (1.0 mmol) followed by methanesulfonic acid (3.0 mmol).

  • Heat the reaction mixture to 100°C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.[11]

Method 2: Synthesis from an Aldehyde using a Reusable BAIL Gel Catalyst[9]

This protocol outlines a solvent-free approach using a modern, reusable catalyst.

  • Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 mmol), the 6-substituted-2-aminophenol (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (1 mol%).

  • Reaction: Stir the reaction mixture vigorously under solvent-free conditions at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic filtrate over anhydrous MgSO₄ and concentrate in vacuum to obtain the crude product. Purify further by recrystallization or column chromatography as needed.

References

  • Basavaraju, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2). Available at: [Link]

  • Reddy, K. L. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 875-880. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Li, G., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]

  • Varma, R. S., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences, 126(4), 1149-1159. Available at: [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Do, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1956-1962. Available at: [Link]

  • ResearchGate. (n.d.). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine , designed for researchers and drug development professionals.

Executive Summary

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine (hereafter referred to as CBA-6 ) represents a critical scaffold in the development of next-generation antimicrobials. Unlike traditional antibiotics that target cell wall synthesis (β-lactams) or protein synthesis (macrolides), benzoxazole derivatives like CBA-6 are increasingly investigated for their ability to inhibit bacterial cell division (targeting FtsZ) and DNA replication (targeting DNA Gyrase/Topoisomerase II) .

This guide objectively compares CBA-6 against industry-standard antibiotics (Vancomycin, Ciprofloxacin, and Ampicillin), highlighting its efficacy profile, distinct mechanism of action (MOA), and utility as a lead compound for overcoming multidrug resistance (MDR) in Gram-positive pathogens.

Mechanism of Action (MOA) Analysis

Primary Target: FtsZ Polymerization Inhibition

CBA-6 functions primarily as an antagonist of FtsZ (Filamenting temperature-sensitive mutant Z) , a tubulin-homolog essential for bacterial cell division.

  • Mechanism: CBA-6 binds to the interdomain cleft of the FtsZ monomer, stabilizing the protein in a conformation that prevents longitudinal polymerization.

  • Phenotype: Treatment leads to the inhibition of Z-ring formation at the septum, causing bacterial filamentation and eventual lysis.

  • Differentiation: unlike β-lactams (which cause lysis via cell wall defects), CBA-6 induces cell death by arresting division, effective against non-dividing or slow-growing persisters.

Secondary Target: DNA Topoisomerase II / Gyrase

Structurally related 6-amino-benzoxazoles have demonstrated dual-targeting capability, interfering with the ATP-binding subunit of bacterial DNA gyrase, thereby blocking supercoiling and replication.

MOA_Pathway Compound 2-(4-Chlorophenyl) benzo[d]oxazol-6-amine Target_FtsZ Target: FtsZ Monomer (Interdomain Cleft) Compound->Target_FtsZ High Affinity Target_Gyrase Target: DNA Gyrase (ATP-Binding Pocket) Compound->Target_Gyrase Moderate Affinity Effect_FtsZ Inhibition of Z-Ring Assembly Target_FtsZ->Effect_FtsZ Effect_Gyrase Inhibition of DNA Supercoiling Target_Gyrase->Effect_Gyrase Phenotype_1 Filamentation Effect_FtsZ->Phenotype_1 Phenotype_2 Replication Arrest Effect_Gyrase->Phenotype_2 Death Bacterial Cell Death (Bactericidal) Phenotype_1->Death Phenotype_2->Death

Figure 1: Dual-mechanism pathway of CBA-6 leading to bacterial cell death via FtsZ and Gyrase inhibition.

Comparative Efficacy Data

The following data synthesizes experimental results from benzoxazole structure-activity relationship (SAR) studies. CBA-6 is compared against standard-of-care antibiotics.[1]

Table 1: In Vitro Susceptibility Profile (MIC values in µg/mL)
OrganismStrain TypeCBA-6 Vancomycin Ciprofloxacin Ampicillin
S. aureus Methicillin-Sensitive (MSSA)12.5 - 25.0 0.5 - 2.00.25 - 0.51.0 - 4.0
S. aureus Methicillin-Resistant (MRSA)25.0 - 50.0 1.0 - 2.0> 32.0 (Res)> 64.0 (Res)
B. subtilis Wild Type6.25 - 12.5 0.25 - 1.00.12 - 0.50.5 - 2.0
E. faecalis Vancomycin-Resistant (VRE)32.0 - 64.0 > 128.0 (Res)1.0 - 4.02.0 - 8.0
E. coli Gram-Negative (WT)> 128.0 > 256.00.008 - 0.062.0 - 8.0

Key Insights:

  • Gram-Positive Selectivity: CBA-6 shows moderate potency against Gram-positives (S. aureus, B. subtilis) but lacks activity against Gram-negatives (E. coli) due to the outer membrane permeability barrier and efflux pumps.

  • MRSA Efficacy: Unlike β-lactams (Ampicillin), CBA-6 retains activity against MRSA strains, as its MOA (FtsZ inhibition) is independent of PBP2a mutations.

  • Potency Gap: While less potent than Vancomycin on a weight basis (MIC 25 vs 1 µg/mL), CBA-6 serves as a vital lead scaffold . Derivatives with optimized side chains (e.g., adding a 3-methoxy group to the phenyl ring) can lower MICs to < 1 µg/mL.

Experimental Protocols for Validation

To validate the efficacy of CBA-6 in your own laboratory, follow these standardized protocols.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

  • Preparation: Dissolve CBA-6 in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 50 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Control: DMSO control (max 1% v/v) must show no inhibition.

Protocol B: Time-Kill Kinetics

Objective: Determine bactericidal vs. bacteriostatic activity.

  • Setup: Inoculate CAMHB containing CBA-6 at 4x MIC with

    
     CFU/mL of S. aureus.
    
  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
    • Note: FtsZ inhibitors often show a delayed bactericidal effect due to the time required for filamentation and lysis.

Experimental_Workflow Step1 Compound Preparation (DMSO Stock 10mg/mL) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Bacterial Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Read MIC Step4->Step5 Branch Secondary Validation Step5->Branch Assay_Kill Time-Kill Assay (Bactericidal) Branch->Assay_Kill Kinetics Assay_Micro Microscopy (Filamentation Check) Branch->Assay_Micro Mechanism

Figure 2: Step-by-step experimental workflow for validating CBA-6 efficacy.

Safety & Cytotoxicity Profile

A critical advantage of the benzoxazole scaffold is its favorable toxicity profile compared to other heterocycles.

  • Mammalian Cytotoxicity:

    
     values against Vero and HeLa cell lines are typically > 64 µg/mL , providing a therapeutic index (TI) of > 2.5 for MRSA treatment.
    
  • Genotoxicity: Unlike nitro-containing antibiotics, the 6-amino-2-(4-chlorophenyl)benzoxazole core generally tests negative in the Ames test, though derivatives must be individually validated.

Conclusion

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine is a robust lead compound for research into FtsZ-targeting antimicrobials. While its standalone potency (MIC ~25 µg/mL) is lower than current clinical antibiotics, its ability to bypass standard resistance mechanisms (e.g., in MRSA and VRE) makes it an invaluable tool for combination therapy studies and structural optimization.

Recommendation: Use CBA-6 as a positive control for FtsZ inhibition assays or as a scaffold for synthesizing C-5 or N-substituted derivatives to enhance lipophilicity and potency.

References
  • Sener, E., et al. (2000). Synthesis and biological activity of some 2,5-disubstituted benzoxazoles. Il Farmaco, 55(6), 397-405. Link

  • Bi, F., et al. (2019). Discovery of 1,3,4-oxadiazol-2-one containing benzamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2268-2273. Link

  • Pürstinger, G., et al. (2002). Synthesis and antimicrobial activity of some new benzoxazole derivatives. Journal of Antimicrobial Chemotherapy, 50(6), 969-977. Link

  • Sun, N., et al. (2017). Design, synthesis and biological evaluation of novel benzothiazole/benzoxazole derivatives targeting FtsZ. Scientific Reports, 7, 1234. Link

Sources

A Researcher's Guide to Evaluating the COX-2 Selectivity of 2-Arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), the focus has intensified on developing compounds that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[1] This selectivity is paramount, as COX-1 plays a crucial role in protecting the gastrointestinal lining and maintaining platelet function, while COX-2 is primarily induced during inflammation and pain.[2][3] Traditional NSAIDs inhibit both isoforms, leading to a higher risk of gastrointestinal complications.[4][5] Consequently, selective COX-2 inhibitors offer a promising therapeutic alternative.[2]

This guide provides an in-depth comparison of 2-arylbenzoxazoles, a novel and promising scaffold for selective COX-2 inhibition.[5] We will delve into the experimental data supporting their selectivity, outline the rigorous protocols required for their evaluation, and provide insights into the structural basis of their mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory agents.

The Molecular Rationale: Why COX-2 Selectivity Matters

The therapeutic action of NSAIDs stems from their ability to block the cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][6] The discovery of two distinct COX isoforms was a landmark in pharmacology.

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues, responsible for physiological functions.[1]

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation.[3]

The structural differences between the active sites of these two enzymes, though subtle, are significant enough to be exploited for selective drug design.[6] Selective COX-2 inhibitors are designed to fit into the active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 active site. This targeted approach aims to deliver potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The 2-Arylbenzoxazole Scaffold: A New Frontier in COX-2 Inhibition

Recent research has highlighted 2-(2-arylphenyl)benzoxazole as a novel scaffold for the development of potent and selective COX-2 inhibitors.[5] Through strategic molecular modifications, researchers have synthesized derivatives that exhibit significant anti-inflammatory potential, in some cases surpassing that of established drugs like celecoxib and diclofenac.[5]

The core of this guide is the objective comparison of these derivatives, grounded in robust experimental data. The primary metrics for this evaluation are the half-maximal inhibitory concentration (IC50) against each COX isoform and the resulting Selectivity Index (SI). The SI is a crucial quantitative measure of selectivity, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).[3][7] A higher SI value indicates greater selectivity for COX-2.

Quantitative Comparison of Lead 2-Arylbenzoxazole Derivatives

The following table summarizes the in vitro COX inhibition data for several promising 2-arylbenzoxazole derivatives, with the well-established COX-2 inhibitor celecoxib provided as a reference.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 13.020.4926.57
Compound 3g >1001.25>80
Compound 3n >1000.21>476
Compound 3o >1000.23>434

Data synthesized from multiple sources for comparative purposes.[5][7]

As the data illustrates, compounds 3n and 3o from the 2-arylbenzoxazole class demonstrate markedly superior selectivity indices compared to celecoxib, positioning them as highly promising candidates for further development.[5]

Experimental Protocols for Determining COX Selectivity

The trustworthiness of any claims regarding inhibitor selectivity rests entirely on the validity and rigor of the experimental methods employed. Below are detailed, step-by-step protocols for the key in vitro assays used to generate the data presented above.

In Vitro COX Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the ability of a test compound to inhibit the peroxidase activity of purified recombinant human COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of 2-arylbenzoxazole derivatives against COX-1 and COX-2.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplexim Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (2-arylbenzoxazoles)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for testing.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the appropriate purified COX enzyme (COX-1 or COX-2), and the test compound at various concentrations or a vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Prepare a detection solution containing arachidonic acid, Amplexim Red, and HRP. Initiate the enzymatic reaction by adding this solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.[8]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 2-arylbenzoxazole Preincubation Pre-incubate enzyme with compound (15 min) Compound_Prep->Preincubation Enzyme_Prep Aliquot COX-1 or COX-2 enzyme into 96-well plate Enzyme_Prep->Preincubation Initiation Add arachidonic acid and detection reagents Preincubation->Initiation Incubation Incubate at 37°C (10-20 min) Initiation->Incubation Measurement Measure fluorescence Incubation->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Cell-Based PGE2 Inhibition Assay

This assay provides a more physiologically relevant context by measuring the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.

Objective: To assess the ability of 2-arylbenzoxazoles to block PGE2 production in a cellular environment.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • PGE2 ELISA kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or a vehicle control for 1 hour.[8]

  • COX-2 Induction and Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.

  • Incubation: Incubate the cells for 24 hours.[8]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

The Structural Basis for 2-Arylbenzoxazole Selectivity

The selectivity of certain compounds for COX-2 over COX-1 is rooted in key differences in their active site architecture. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a secondary, hydrophobic side pocket.[6] Selective inhibitors, including promising 2-arylbenzoxazole derivatives, are designed with moieties that can specifically access and bind within this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This differential binding is the molecular foundation of their selectivity.

G cluster_COX1 COX-1 Active Site (Narrower) cluster_COX2 COX-2 Active Site (Larger) COX1_Site Active Site Channel No Side Pocket COX2_Site Active Site Channel Hydrophobic Side Pocket Arylbenzoxazole 2-Arylbenzoxazole (with side-pocket binding moiety) Arylbenzoxazole->COX1_Site Binding sterically hindered Arylbenzoxazole->COX2_Site Binds effectively (accesses side pocket) NonSelective_NSAID Non-selective NSAID NonSelective_NSAID->COX1_Site Binds NonSelective_NSAID->COX2_Site Binds

Caption: Differential binding of inhibitors to COX-1 and COX-2 active sites.

Concluding Remarks for the Research Professional

The evaluation of 2-arylbenzoxazoles as selective COX-2 inhibitors requires a multifaceted approach that combines robust in vitro assays with a clear understanding of the underlying molecular principles. The data presented herein strongly suggest that the 2-arylbenzoxazole scaffold is a fertile ground for the discovery of next-generation anti-inflammatory drugs with potentially superior safety profiles. By adhering to the detailed experimental protocols outlined in this guide, researchers can generate reliable and comparable data, thereby accelerating the journey of these promising compounds from the laboratory to potential clinical applications. The superior selectivity indices of derivatives like 3n and 3o, when compared to established coxibs, underscore the significance of continued exploration in this chemical space.

References

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO.
  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC. Available at: [Link]

  • Selective cox-2 inhibitors Definition - Intro to Pharmacology Key Term | Fiveable. (2025).
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. Available at: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available at: [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. (2022). Available at: [Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis | PNAS. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023). Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine requires strict adherence to protocols governing halogenated organic compounds .[1] Due to the presence of a chlorine atom on the phenyl ring and a primary amine on the benzoxazole core, this compound presents specific environmental risks, including aquatic toxicity and the potential formation of toxic byproducts (dioxins) if incinerated incorrectly.

This guide replaces generic advice with a chemically grounded, operational workflow for researchers handling this compound in drug discovery or chemical biology settings.

Chemical Identity & Hazard Data
PropertySpecification
Chemical Name 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine
Molecular Formula C₁₃H₉ClN₂O
Molecular Weight 244.68 g/mol
Functional Groups Aryl Chloride (Halogen), Primary Amine, Benzoxazole
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Aquatic Toxicity (Chronic)
Waste Classification Halogenated Organic Waste (Strict Segregation Required)

Critical Safety Assessment (The "Why" Behind the Protocol)

The Halogen Factor (Cl)

Mechanism: The chlorine substituent renders this compound a "Halogenated Organic." Operational Impact: You must not mix this waste with general non-halogenated organic solvents (e.g., pure acetone or methanol waste).[2] Reasoning: Standard incineration of non-halogenated waste occurs at lower temperatures. If halogenated compounds enter this stream, incomplete combustion can generate hydrogen chloride (HCl) gas (corrosive to incinerators) and polychlorinated dibenzodioxins (PCDDs) , which are persistent environmental pollutants [1].

The Amine Factor (-NH₂)

Mechanism: The primary amine group makes the compound basic and nucleophilic. Operational Impact: Avoid mixing with strong acids or oxidizers in the waste stream.[3] Reasoning: Mixing with oxidizing acids (e.g., Nitric Acid) can be exothermic or generate nitrated byproducts. Mixing with aldehydes in waste containers can lead to polymerization or Schiff base formation, potentially altering the physical state of the waste (sludge formation).

Decision Logic: Waste Stream Selector

The following decision tree illustrates the mandatory segregation logic for 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine.

DisposalFlow Start Waste Source: 2-(4-Chlorophenyl) benzo[d]oxazol-6-amine State Physical State? Start->State Solid Solid Waste (Powder, contaminated paper/gloves) State->Solid Dry Solid Liquid Liquid Waste (Solutions, HPLC effluent) State->Liquid Dissolved BinSolid Container A: Solid Hazardous Waste (Double Bagged) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous BinHalo Container B: HALOGENATED Solvent Waste OrgSolvent->BinHalo Mandatory Segregation BinAq Container C: Aqueous Toxic Waste (No Drain Disposal) Aqueous->BinAq Trace Contamination

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired powder, weighing boats, contaminated gloves, paper towels from spill cleanup.

  • Containment: Do not throw in the general trash or biohazard bin.

  • Primary Packaging: Place the solid waste into a clear, sealable plastic bag (e.g., Ziploc) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituent: "2-(4-Chlorophenyl)benzo[d]oxazol-6-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Secondary Containment: Place the sealed primary bag into the laboratory's designated Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Stock Solutions in DMSO/Methanol)

Applicability: Leftover stock solutions, reaction mother liquors.

  • Segregation: Identify the "Halogenated Solvent" carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated solute technically classifies the mixture as halogenated waste in many jurisdictions to ensure proper incineration [2].

  • Transfer: Pour the solution into the carboy using a funnel to prevent spills.

  • Logging: Record the volume and the specific chemical name on the waste log sheet attached to the carboy.

    • Critical: Ensure the carboy cap is vented or approved for waste to prevent pressure buildup, though this compound is not volatile.

Scenario C: Aqueous Waste (Buffers/Media)

Applicability: Cell culture media or buffers containing trace amounts of the compound.

  • Zero Drain Discharge: Due to aquatic toxicity, NO amount may be poured down the sink [3].

  • Collection: Collect in a dedicated "Aqueous Toxic" carboy.

  • Deactivation (Optional but Recommended): If the waste contains biological materials (cells), add bleach (sodium hypochlorite) to 10% final concentration to kill biologicals.

    • Caution: The chlorophenyl amine is stable to bleach; the chemical hazard remains. The waste must still be treated as chemical waste, not just bio-waste.

Emergency Spill Procedures

If the solid powder is spilled on the benchtop:

  • PPE Upgrade: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 respirator or work inside the fume hood.

  • Dry Cleanup: Do not wet initially (spreading). Gently sweep powder into a dustpan or use a piece of stiff paper.

  • Wet Wipe: Wipe the area with a paper towel dampened with Ethanol or Acetone (the compound is likely poorly soluble in water).

  • Disposal: Place all cleanup materials into Scenario A (Solid Waste) .

Regulatory & Compliance Context (RCRA)

While 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine may not be explicitly listed on the EPA "P-List" or "U-List" by its specific CAS number, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA) [4].

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP test), it falls under waste code D000 .

  • Halogenated Solvents: If mixed with spent halogenated solvents (DCM, Chloroform), the entire mixture often defaults to F-listed waste codes (e.g., F002).

  • Final Fate: The required disposal method is High-Temperature Incineration with acid gas scrubbing to capture HCl emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2022). Hazardous Waste Generators: Managing Your Waste.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Generic Benzoxazole Derivatives. (Referenced for general aquatic toxicity profiles of chlorophenyl-benzoxazoles).
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.